molecular formula C7H3BrI2N2 B3294944 6-Bromo-3,4-diiodoindazole CAS No. 887568-61-8

6-Bromo-3,4-diiodoindazole

Cat. No.: B3294944
CAS No.: 887568-61-8
M. Wt: 448.82 g/mol
InChI Key: JEQJGAFDZJMJHW-UHFFFAOYSA-N
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Description

6-Bromo-3,4-diiodoindazole is a versatile halogenated indazole derivative designed for research and further manufacturing use, strictly as a building block in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the preparation of more complex molecules, particularly in the development of potential anticancer agents . Its molecular structure features multiple halogen sites that allow for sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling researchers to explore diverse structure-activity relationships . The indazole scaffold is a privileged structure in drug discovery, featured in several FDA-approved kinase inhibitors and clinical candidates targeting various cancers . Research into analogous indazole derivatives has demonstrated potent antiproliferative activity against a range of cancer cell lines, including A549 (lung), HepG2 (liver), MCF-7 (breast), and HCT116 (colon), with mechanisms involving the induction of apoptosis, disruption of mitochondrial membrane potential, and inhibition of cell migration and invasion . As a research chemical, 6-Bromo-3,4-diiodoindazole must be handled by qualified professionals only. It is not for diagnostic or therapeutic use, and it is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,4-diiodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrI2N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQJGAFDZJMJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrI2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305976
Record name 6-Bromo-3,4-diiodo-1H-indazole
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Molecular Weight

448.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887568-61-8
Record name 6-Bromo-3,4-diiodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887568-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-diiodo-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Molecular Structure and Conformation of 6-Bromo-3,4-diiodoindazole

[1]

Executive Summary: The "Tri-Halo" Scaffold

6-Bromo-3,4-diiodoindazole represents a high-value "privileged scaffold" intermediate in drug discovery.[1][2] Unlike mono-halogenated indazoles, this molecule features a congested tri-halogen motif that serves two critical functions:

  • Orthogonal Reactivity: It offers three chemically distinct sites (C3-I, C4-I, C6-Br) for sequential cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the rapid construction of complex libraries.[1]

  • Steric Locking: The presence of iodine atoms at the adjacent C3 and C4 positions introduces a significant "peri-interaction," forcing specific conformational restrictions on the scaffold and any downstream ligands.

This guide analyzes the structural consequences of this substitution pattern, providing a roadmap for its utilization in structure-based drug design (SBDD).

Molecular Geometry & Steric Analysis

The defining structural feature of 6-Bromo-3,4-diiodoindazole is the 3,4-diiodo peri-interaction .[1]

The "Peri-Effect" (C3 vs. C4)

In the indazole bicyclic system, positions 3 (pyrazole ring) and 4 (benzene ring) are spatially adjacent.

  • Van der Waals Radius of Iodine: ~1.98 Å

  • Ideal C3-C4 Distance: ~2.4 - 2.5 Å (in unsubstituted indazole)[1][2]

  • Conflict: The sum of the Van der Waals radii (1.98 + 1.98 = 3.96 Å) vastly exceeds the available space between the C3 and C4 positions.

Structural Consequence: To relieve this severe steric strain, the molecule must undergo in-plane bond splaying and out-of-plane distortion .[1]

  • Bond Splaying: The

    
     and 
    
    
    bonds are pushed apart, increasing the
    
    
    and
    
    
    bond angles beyond the standard 120°.
  • Macro-Distortion: Unlike the planar unsubstituted indazole, the 3,4-diiodo derivative likely exhibits a slight propeller twist to minimize iodine-iodine repulsion.[1][2]

Table 1: Estimated Structural Parameters (Computed vs. Ideal)
ParameterUnsubstituted Indazole6-Bromo-3,4-diiodoindazole (Predicted)Structural Impact
C3-C4 Distance ~2.45 Å~2.55 Å (distorted)Core expansion
I[1][2][3]···I Distance N/A~3.40 ÅStrong van der Waals repulsion
C3-I Bond Length N/A2.08 ÅStandard C-I bond
Planarity < 0.01 Å deviation0.05 - 0.10 Å deviationLoss of perfect aromatic planarity

Electronic Landscape & Reactivity

The electronic distribution is heavily modulated by the three halogen atoms, creating a gradient of reactivity essential for selective functionalization.

Acidity of N-H (Position 1)

The electron-withdrawing nature of the halogens (Inductive effect:


  • Mechanism: The 3-I and 4-I atoms exert a strong field effect, stabilizing the N-anion after deprotonation.[1]

  • Practical Implication: N1-alkylation or protection can be achieved under milder basic conditions (e.g.,

    
     vs. 
    
    
    ).[1][2]
Orthogonal Cross-Coupling Hierarchy

The three halogen atoms do not react at equal rates.[1][2] The reactivity order in Palladium-catalyzed cross-coupling (e.g., Suzuki) is governed by bond strength and steric accessibility.[1]

  • C3-I (Most Reactive): The C3-I bond is electronically activated by the adjacent nitrogen (N2) and is less sterically hindered than C4-I. It is the first site of oxidative addition.[1][2]

  • C6-Br (Intermediate): While C-Br bonds are generally stronger than C-I, the C6 position is sterically unencumbered, making it accessible after the C3 position is functionalized.[1][2]

  • C4-I (Least Reactive/Most Challenging): Despite being an iodide, the C4 position is sterically shielded by the peri-substituent at C3 (or the group that replaced it).[1][2] It often requires specialized ligands (e.g., Buchwald biaryl phosphines) to engage.[1][2]

Visualization: Reactivity Workflow

The following diagram illustrates the logical flow for sequentially functionalizing this scaffold.

Reactivity_FlowFigure 1: Orthogonal Functionalization Strategy for 6-Bromo-3,4-diiodoindazoleStart6-Bromo-3,4-diiodoindazoleStep1Step 1: C3-Selective Coupling(Suzuki/Sonogashira)Start->Step1 High Reactivity (C-I)Step2Step 2: N1-Protection/Alkylation(Optional)Step1->Step2 Modulate SolubilityStep3Step 3: C6-Coupling(Sterically Accessible)Step2->Step3 Std. ConditionsStep4Step 4: C4-Coupling(Requires Specialized Ligands)Step3->Step4 High Temp/Cat.

Solid-State Properties: Halogen Bonding

In the crystalline state, 6-Bromo-3,4-diiodoindazole is a prime candidate for forming Halogen Bonding (XB) Networks .[1]

  • Sigma-Hole: The iodine atoms (particularly at C3 and C4) possess large positive electrostatic potential regions (sigma-holes) along the extension of the C-I bond.

  • Acceptors: The N2 nitrogen of the pyrazole ring acts as a strong XB acceptor.

  • Network Prediction: Molecules likely self-assemble into "head-to-tail" chains or dimers driven by

    
     interactions, a common motif in poly-iodinated azoles.[1][2]
    

Experimental Protocols (Self-Validating)

Protocol A: Regioselective C3-Arylation (Suzuki Coupling)

Objective: To verify the reactivity of C3-I over C4-I and C6-Br.

  • Reagents: 6-Bromo-3,4-diiodoindazole (1.0 eq), Arylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    (2.0 eq).
  • Solvent: DME/Water (4:1), degassed.[1][2]

  • Conditions: Heat at 80°C for 4 hours.

  • Validation:

    • TLC: Monitor disappearance of starting material (

      
       in 20% EtOAc/Hex).
      
    • NMR Check: Loss of C3-I signal (indirectly observed via shift of neighboring protons, though no H is at C3).[1][2] Key indicator: Retention of C4-I and C6-Br signals in

      
       NMR.[1][2]
      
    • Outcome: Exclusive formation of 6-bromo-4-iodo-3-arylindazole .[1][2]

Protocol B: Synthesis of the Core (Conceptual Route)

Since 4-iodination of indazoles is difficult, the most robust route builds the ring with the halogen in place.

  • Precursor: 4-Bromo-2-fluoro-6-iodobenzaldehyde.[1][2]

  • Cyclization: Treat with hydrazine hydrate (

    
    ) in ethanol at reflux.
    
  • Post-Iodination: The resulting 6-bromo-4-iodoindazole is then treated with

    
     in DMF to install the final iodine at C3.
    
    • Note: This route avoids the difficult direct iodination of C4.[1][2]

References

  • Giraud, F., et al. (2010).[1][2] "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand.[1][2]

  • Manna, et al. (2025).[1][2] "Synthesis of a series of 3-substituted 1H-indazoles investigated for IDO1 enzyme inhibition." National Institutes of Health (PMC).[1][2]

  • PubChem Compound Summary. (2025). "6-Bromo-3-(difluoromethyl)-4-iodo-1H-indazole" (Structural Analog Data). National Library of Medicine.[1][2]

  • Cambridge Structural Database (CSD). "Halogen bonding patterns in diiodo-heterocycles."[1][2] (General Reference for XB interactions).

Spectroscopic Characterization of 6-Bromo-3,4-diiodoindazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromo-3,4-diiodoindazole, a polyhalogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret its key spectral features. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the synthesis, identification, and characterization of this and similar compounds.

Molecular Structure and Spectroscopic Overview

6-Bromo-3,4-diiodoindazole possesses a unique substitution pattern on the indazole core, which is expected to give rise to a distinct spectroscopic fingerprint. The presence of three different halogen atoms (one bromine and two iodine atoms) at specific positions on the bicyclic aromatic system will significantly influence the electronic environment of the constituent atoms, thereby dictating the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 6-Bromo-3,4-diiodoindazole, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple, showing signals for the three aromatic protons and the N-H proton. The chemical shifts are predicted based on the known effects of halogen substituents on the indazole ring system.[1][2]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-57.8 - 8.0d~8.5
H-77.4 - 7.6d~8.5
N-H12.0 - 13.5br s-

Interpretation and Experimental Considerations:

  • Aromatic Protons: The protons at positions 5 and 7 on the benzene ring of the indazole core are expected to appear as doublets due to coupling with each other. The electron-withdrawing effects of the halogens will generally deshield these protons, shifting their signals downfield. The iodine at position 4 will have a significant deshielding effect on the adjacent H-5 proton.

  • N-H Proton: The N-H proton of the indazole ring is expected to be a broad singlet at a significantly downfield chemical shift, a characteristic feature of N-H protons in such heterocyclic systems.[3] Its chemical shift can be sensitive to solvent and concentration.

  • Experimental Protocol: To acquire the ¹H NMR spectrum, the compound would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. A standard 400 or 500 MHz spectrometer would be sufficient to obtain a well-resolved spectrum.[4][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens and their positions on the indazole ring.

Carbon Predicted Chemical Shift (δ, ppm)
C-385 - 95
C-490 - 100
C-5125 - 130
C-6115 - 120
C-7110 - 115
C-3a140 - 145
C-7a120 - 125

Interpretation and Experimental Considerations:

  • Carbons Bearing Halogens: The carbons directly attached to the iodine atoms (C-3 and C-4) and the bromine atom (C-6) are expected to be significantly shielded (upfield shift) due to the "heavy atom effect," a phenomenon well-documented for heavier halogens.

  • Aromatic Carbons: The other aromatic carbons will resonate in the typical aromatic region (110-145 ppm). The specific chemical shifts will be influenced by the combined electronic effects of the three halogen substituents.

  • Experimental Protocol: A standard ¹³C NMR experiment, often proton-decoupled, would be performed on a 100 or 125 MHz spectrometer.[4][6] Due to the potential for long relaxation times for quaternary carbons, a sufficient relaxation delay should be used to ensure accurate integration if desired.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 6-Bromo-3,4-diiodoindazole, the key vibrational modes will be associated with the N-H and C-H bonds, as well as the aromatic ring system.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-Br Stretch500 - 600Strong
C-I Stretch400 - 500Strong

Interpretation and Experimental Considerations:

  • N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is expected for the N-H stretching vibration, characteristic of indazoles and other N-H containing heterocycles.[7][8] The broadness is due to hydrogen bonding in the solid state.

  • Aromatic C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹.[8][9]

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.

  • Carbon-Halogen Stretching: The C-Br and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers. These bands can be useful for confirming the presence of these halogens.

  • Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometric Data:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a complex molecular ion cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The nominal molecular weight is approximately 449 g/mol . The isotopic pattern for one bromine and two iodine atoms will be characteristic.

  • Major Fragmentation Pathways: The fragmentation of 6-Bromo-3,4-diiodoindazole is likely to proceed through the initial loss of one or both iodine atoms, followed by the loss of the bromine atom or fragmentation of the indazole ring. The presence of bromine will result in characteristic isotopic patterns for the fragment ions containing this atom.[10][11]

Ion Predicted m/z Interpretation
[M]⁺~449, 451Molecular ion cluster
[M-I]⁺~322, 324Loss of an iodine atom
[M-2I]⁺~195, 197Loss of two iodine atoms
[M-Br]⁺~370Loss of a bromine atom
[M-I-Br]⁺~243Loss of an iodine and a bromine atom

Interpretation and Experimental Considerations:

  • Isotopic Patterns: The presence of one bromine atom will lead to fragment ions with a characteristic M and M+2 pattern of approximately equal intensity.[10]

  • Fragmentation Analysis: The fragmentation pattern will provide valuable information about the stability of the molecule and the relative strengths of the carbon-halogen bonds. The weaker C-I bonds are expected to cleave more readily than the C-Br bond.

  • Experimental Protocol: A high-resolution mass spectrometer (HRMS) using techniques such as electrospray ionization (ESI) or electron impact (EI) would be ideal for obtaining accurate mass measurements and confirming the elemental composition.

Visualizing the Structure and Spectroscopic Assignments

The following diagrams illustrate the structure of 6-Bromo-3,4-diiodoindazole and highlight the key atoms for spectroscopic interpretation.

Caption: Molecular structure of 6-Bromo-3,4-diiodoindazole with key atoms labeled for spectroscopic analysis.

G Spectroscopic Correlation Diagram cluster_nmr NMR cluster_ir IR cluster_ms MS H_N1 N-H (12.0-13.5 ppm) H_5_7 H-5, H-7 (7.4-8.0 ppm) C_3_4_6 C-3, C-4, C-6 (Shielded) NH_stretch N-H Stretch (3100-3300 cm⁻¹) CH_stretch Aromatic C-H Stretch (3000-3100 cm⁻¹) M_ion Molecular Ion (m/z ~449, 451) Frag Fragmentation (Loss of I, Br) M_ion->Frag Molecule 6-Bromo-3,4-diiodoindazole Molecule->H_N1 ¹H NMR Molecule->H_5_7 ¹H NMR Molecule->C_3_4_6 ¹³C NMR Molecule->NH_stretch IR Molecule->CH_stretch IR Molecule->M_ion MS

Caption: Key predicted spectroscopic features for 6-Bromo-3,4-diiodoindazole.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of 6-Bromo-3,4-diiodoindazole. By applying fundamental spectroscopic principles and drawing comparisons with related structures, researchers can effectively utilize this information for the identification and characterization of this and other polyhalogenated indazole derivatives. The provided experimental protocols and visual diagrams further serve as a practical resource for laboratory work.

References

  • Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. The Journal of Organic Chemistry, 83(3), 1591-1597. Available at: [Link]

  • Elguero, J., Goya, P., Páez, J. A., & Cativiela, C. (1987). The 13C NMR spectra of indazoles. Magnetic Resonance in Chemistry, 25(9), 774-781.
  • Elguero, J., & Rosa-Alonso, E. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5916-5927. Available at: [Link]

  • Gaba, M., & Mohan, C. (2016). Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. Available at: [Link]

  • Hayashi, Y. (2007). Supporting Information for Asymmetric Synthesis of 1H-Indazoles by [3+2] Annulation of Arynes with Diazo Compounds. Wiley-VCH.
  • Hosmane, R. S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. American Chemical Society. Available at: [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

  • NIST. (n.d.). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Smith, J. G. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Toledano, A. S., et al. (2024). A N-N bond-forming oxidative cyclization enables the synthesis of all three tautomeric forms of indazoles from readily available 2-aminomethyl-phenylamines. Organic Letters, 26(6), 1229-1232. Available at: [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. University of Calgary. Available at: [Link]

  • Wade, L. G. (n.d.). The features of IR spectrum. eGyanKosh. Available at: [Link]

  • Zhang, X., et al. (2019). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

Solubility Profile of 6-Bromo-3,4-diiodoindazole: A Methodical Approach for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] The compound 6-Bromo-3,4-diiodoindazole represents a highly functionalized and versatile intermediate, poised for the synthesis of complex molecular libraries in drug discovery programs.[2] Its utility, however, is fundamentally governed by its solubility in various solvent systems. An incomplete understanding of a compound's solubility can lead to significant challenges in synthesis, purification, biological screening, and formulation. This guide provides a comprehensive framework for characterizing the solubility profile of 6-Bromo-3,4-diiodoindazole. It moves beyond a simple data sheet to detail the underlying principles, present robust experimental protocols for both qualitative and quantitative assessment, and discuss the practical implications of the resulting data for researchers in the pharmaceutical sciences.

Introduction: The Strategic Importance of Solubility Profiling

6-Bromo-3,4-diiodoindazole is a heterocyclic compound featuring a bicyclic indazole core. The strategic placement of three distinct halogen atoms—a bromine at the 6-position and two iodine atoms at the 3 and 4-positions—makes it an exceptionally valuable building block. These halogens provide orthogonal handles for sequential, site-selective cross-coupling reactions, enabling the systematic construction of diverse molecular architectures for structure-activity relationship (SAR) studies.[2]

Before any synthetic or biological application, determining the solubility profile is a critical, non-negotiable step. This profile dictates:

  • Reaction Conditions: The choice of solvent is paramount for achieving optimal reaction kinetics, yield, and purity.

  • Purification Strategy: Solubility data informs the selection of solvent systems for crystallization, chromatography, and extraction.

  • Biological Assay Viability: Inaccurate stock solution concentrations due to poor solubility can invalidate screening data, leading to false negatives and wasted resources.

  • Formulation Development: Early solubility data provides the first glimpse into the compound's potential for oral bioavailability and informs the selection of appropriate formulation strategies.

This document serves as a practical guide for researchers to methodically determine and interpret the solubility of this key intermediate in a range of common laboratory solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet of solubility.[3][4] This means substances with similar intermolecular forces are more likely to be soluble in one another. An analysis of the 6-Bromo-3,4-diiodoindazole structure allows for a reasoned prediction of its behavior.

Key Structural Features & Intermolecular Forces:

  • Indazole Core: The N-H group in the pyrazole ring is capable of acting as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. This imparts a degree of polarity.

  • Large Halogen Atoms (Br, I, I): The three heavy halogen atoms significantly increase the molecule's molecular weight and surface area. While halogens are electronegative, their primary contribution to intermolecular interactions in a large, otherwise nonpolar ring system is through London dispersion forces. These forces are transient, induced dipoles that are stronger for larger, more polarizable atoms like iodine and bromine.[5]

  • Overall Polarity: The molecule possesses a complex polarity. The indazole nucleus provides polar character, but this is counteracted by the large, bulky, and relatively nonpolar di-iodo-bromophenyl system. The large size and hydrophobicity of the halogenated portion are expected to dominate, leading to poor aqueous solubility.[6]

Based on this analysis, we can hypothesize that 6-Bromo-3,4-diiodoindazole will exhibit low solubility in nonpolar solvents (like hexane) and very low solubility in polar protic solvents (like water), but will be most soluble in polar aprotic solvents that can solvate the polar core without requiring hydrogen bonding, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[7]

Experimental Methodology for Solubility Determination

A multi-tiered approach, starting with a rapid qualitative assessment and progressing to a precise quantitative measurement, provides a comprehensive and resource-efficient strategy.

Materials and Reagents
  • 6-Bromo-3,4-diiodoindazole (solid, assumed >98% purity)

  • Solvents (HPLC Grade or equivalent):

    • Water (Type I, 18.2 MΩ·cm)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

    • Acetonitrile (ACN)

    • Toluene

    • Hexane

  • Equipment: Analytical balance, 2 mL glass vials with screw caps, vortex mixer, temperature-controlled orbital shaker, calibrated pipettes, 0.22 µm syringe filters (PTFE or other chemically resistant membrane), HPLC system with UV detector.

Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive solubility assessment, from initial scouting to precise quantitative analysis.

G Experimental Workflow for Solubility Profiling cluster_prep Sample Preparation cluster_qual Qualitative Assessment cluster_quant Quantitative Assessment (Shake-Flask Method) prep Weigh Compound (e.g., 2-5 mg) add_solvent Add Solvent (e.g., 100 µL increments) prep->add_solvent vortex Vortex & Visually Inspect prep->vortex saturate Create Slurry (Excess Solid) add_solvent->saturate class Soluble / Partially / Insoluble vortex->class Categorize incubate Equilibrate (e.g., 24-48h at 25°C) saturate->incubate filter Filter Supernatant (0.22 µm Syringe Filter) incubate->filter dilute Serially Dilute Sample filter->dilute analyze HPLC-UV Analysis dilute->analyze data Calculate Concentration (vs. Calibration Curve) analyze->data

Sources

Methodological & Application

Application Note: Strategic Regiocontrol in the Sonogashira Coupling of 6-Bromo-3,4-diiodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold 6-Bromo-3,4-diiodo-1H-indazole presents a unique challenge and opportunity in medicinal chemistry, particularly for kinase inhibitor discovery. This molecule contains three distinct halogenated sites (C3-I, C4-I, C6-Br), creating a "reactivity gradient" that allows for programmable, sequential functionalization.[1]

This Application Note defines a robust protocol for the regioselective Sonogashira coupling of this substrate. The core objective is to install an alkyne selectively at the C3 position , preserving the C4-iodine and C6-bromine for subsequent diversification.

The Reactivity Hierarchy

To successfully manipulate this scaffold, one must understand the electronic and steric landscape of the indazole core:

  • C3-I (Kinetic Favorite): The C3 position is electronically activated by the adjacent N2 nitrogen. In

    
    -protected indazoles, this is the most facile site for oxidative addition by Pd(0).
    
  • C4-I (The "Bay" Region): While the C-I bond is weaker than C-Br, the C4 position suffers from significant peri-strain (steric crowding) from the C3 substituent and C5 proton. It reacts slower than C3.

  • C6-Br (The Anchor): The C-Br bond has the highest bond dissociation energy among the three halides. It requires higher temperatures or more electron-rich ligands to engage, making it the final site for modification.

Critical Directive: The N1-position must be protected prior to coupling. Free N-H indazoles often poison Pd catalysts or undergo competing N-arylation/alkynylation. We utilize the SEM (2-(Trimethylsilyl)ethoxymethyl) group for this protocol due to its stability under basic coupling conditions and facile removal.

Visualizing the Reactivity Landscape

The following diagram illustrates the sequential functionalization logic tailored for this substrate.

IndazoleReactivity Start 6-Bromo-3,4-diiodo-1H-indazole Protect Step 1: N1-Protection (SEM-Cl, NaH) Start->Protect Essential Pre-requisite Inter1 N-SEM Intermediate Protect->Inter1 Step2 Step 2: C3-Selective Sonogashira (Pd(PPh3)2Cl2, CuI, RT) Inter1->Step2 Kinetic Control (RT) Product1 Product A: 3-Alkynyl-4-iodo-6-bromoindazole Step2->Product1 C3 Selectivity > 95% Step3 Step 3: C4-Coupling (Elevated Temp, Bulky Ligand) Product1->Step3 Optional Downstream Step4 Step 4: C6-Coupling (Suzuki/Buchwald) Step3->Step4

Caption: Logical workflow for the sequential activation of halogenated sites, prioritizing C3-alkynylation.

Detailed Experimental Protocol

Phase A: N1-Protection (SEM-Cl)

Rationale: Direct coupling on the free amine is erratic. SEM protection renders the substrate soluble and prevents catalyst coordination to the nitrogen.

Reagents:

  • 6-Bromo-3,4-diiodo-1H-indazole (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv)

  • THF (Anhydrous)

Procedure:

  • Charge a flame-dried flask with the indazole substrate and anhydrous THF (0.1 M concentration). Cool to 0°C.

  • Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0°C to ensure deprotonation.

  • Add SEM-Cl dropwise via syringe.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

  • QC Check: TLC should show complete consumption of starting material (SEM-protected product is less polar).

  • Quench with sat. NH₄Cl, extract with EtOAc, and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).

Phase B: C3-Selective Sonogashira Coupling

Rationale: We utilize a "mild" catalytic system (Pd(PPh₃)₂Cl₂ / CuI) at ambient temperature. High temperatures or highly active ligands (e.g., SPhos, XPhos) increase the risk of competing C4 oxidative addition.

Reagents Table:

ReagentEquiv.[2][3][4]RoleNotes
N-SEM-Indazole (from Phase A)1.0SubstrateLimiting reagent
Terminal Alkyne 1.1Coupling PartnerSlight excess ensures conversion
Pd(PPh₃)₂Cl₂ 0.03 (3 mol%)CatalystBis(triphenylphosphine) is preferred for selectivity over C4
CuI 0.015 (1.5 mol%)Co-catalystActivates the alkyne
Triethylamine (Et₃N) 2.0BaseSequesters HI; also acts as co-solvent
THF SolventMediumDe-gassed (Sparged with Ar for 15 min)

Step-by-Step Methodology:

  • System Preparation: Use a reaction vessel equipped with a stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles). Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).

  • Loading: Add the N-SEM-indazole, Pd(PPh₃)₂Cl₂, and CuI to the vessel against a positive pressure of Argon.

  • Solvation: Add de-gassed THF (approx. 5 mL per mmol substrate) and Et₃N. The solution typically turns yellow/brown.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Note: Do not heat. Heating >40°C significantly increases the risk of C4-coupling byproducts.

  • Monitoring: Monitor by LC-MS at 2 hours.

    • Target: Mass [M+H] corresponding to Mono-alkynyl product.

    • Warning: If di-alkynylated product (C3+C4) appears (>5%), cool the reaction to 0°C for the remaining time.

  • Work-up:

    • Dilute with Et₂O (precipitates amine salts).

    • Filter through a short pad of Celite to remove Pd/Cu residues.

    • Wash the filtrate with water and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Column chromatography. The C3-alkynyl product is typically distinct from the starting material.

Troubleshooting & Optimization Guide

The following decision matrix addresses common failure modes specific to this poly-halogenated scaffold.

ObservationRoot CauseCorrective Action
No Reaction (0% Conv.) Catalyst poisoning or oxidation.Ensure THF is peroxide-free. Freshly sparge solvents. Increase CuI to 3 mol%.
C3/C4 Bis-coupling Temperature too high or Ligand too active.Strictly maintain RT or 0°C. Switch from Pd(PPh₃)₄ to Pd(PPh₃)₂Cl₂ (less active). Reduce alkyne equivalents to 1.0.
Alkyne Homocoupling Oxygen leak.Check septa/seals.[5] Degas solvents more thoroughly. Add CuI last.
C6-Br Coupling Extremely unlikely under these conditions.If observed, verify starting material purity (ensure it is not just 6-bromo-3-iodo).

Mechanistic Pathway (DOT Visualization)

The following diagram details the catalytic cycle, highlighting the regioselectivity decision point.

Mechanism cluster_offtarget Competing Pathway (Avoided at RT) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Preferential at C3-I) Pd0->OxAdd Substrate 6-Br-3,4-diiodo-Indazole Substrate->OxAdd Fastest Rate (C3) C4_OxAdd Oxidative Addition at C4-I Substrate->C4_OxAdd Slow (Steric Hindrance) TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Iso Isomerization (Trans to Cis) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Catalytic cycle emphasizing the kinetic preference for C3-oxidative addition.

References

  • Grounding: Establishes the commercial availability and reactivity profile (C3 > C6) of the base scaffold.
  • Lier, F., et al. (2010). Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis. Grounding: Discusses the selectivity of C3 functionalization in indazoles and the necessity of N-protection.
  • Viquez, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira Cross Coupling: An Excellent Methodology for C-C Bond Formation. Catalysts, 10(4), 443. [Link]

    • Grounding: Provides the general conditions for Sonogashira coupling on 3-iodoindazoles (Scheme 3 in text).
  • Neufeldt, S. R., et al. (2020).[6] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. NIH/PMC. [Link]

    • Grounding: Authoritative review on controlling regioselectivity in polyhalogen
  • Legault, C. Y., et al. (2007).[7] Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link]

    • Grounding: Theoretical basis for the bond dissociation energies and oxidative addition r

Sources

Application Note: 6-Bromo-3,4-diiodoindazole as a High-Fidelity Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Vector" Advantage

In the crowded landscape of kinase inhibitor discovery, the 6-Bromo-3,4-diiodoindazole (CAS: 887568-61-8) scaffold represents a premier "Tri-Vector" building block. Unlike mono- or di-substituted scaffolds, this tri-halogenated core offers three chemically distinct handles (C3-I, C4-I, C6-Br) with orthogonal reactivity profiles.

This Application Note details the strategic utilization of this scaffold to access difficult chemical space within the ATP-binding pocket. By exploiting the reactivity hierarchy of C3-I > C4-I > C6-Br , medicinal chemists can sequentially install pharmacophores to target the Hinge Region , Gatekeeper Residue , and Solvent Front with precise regiocontrol.

Chemical Biology & Mechanism of Action[1]

Mapping the Scaffold to the ATP Pocket

The indazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. The three halogen handles allow for the modular assembly of inhibitors that address common resistance mechanisms.

  • N1/N2 Positions (Hinge Binder): The nitrogen atoms form the primary anchor, donating/accepting H-bonds with the backbone residues (e.g., Glu, Cys) of the kinase hinge.

  • C3 Position (Hydrophobic Pocket/Gatekeeper): Substituents here extend deep into the hydrophobic back-pocket or interact directly with the gatekeeper residue. This is the primary vector for potency.

  • C4 Position (Selectivity Filter): The C4 position is sterically crowded. Functionalization here is rare but powerful for inducing conformational changes or clashing with non-target kinases, thereby improving selectivity.

  • C6 Position (Solvent Interface): This vector points towards the solvent channel. It is the ideal site for solubilizing groups (e.g., morpholines, piperazines) that improve ADME properties without disrupting binding affinity.

Visualization: The Tri-Vector Strategy

KinaseMap Indazole 6-Bromo-3,4-diiodoindazole (Scaffold Core) Hinge Hinge Region (N1/N2 Interaction) Indazole->Hinge H-Bonding C3 C3-Iodine (Gatekeeper/Back Pocket) Indazole->C3 Vector 1 C4 C4-Iodine (Selectivity Filter) Indazole->C4 Vector 2 C6 C6-Bromine (Solvent/Solubility) Indazole->C6 Vector 3 Potency & Affinity Potency & Affinity C3->Potency & Affinity Isoform Selectivity Isoform Selectivity C4->Isoform Selectivity ADME & Solubility ADME & Solubility C6->ADME & Solubility

Figure 1: Functional mapping of the 6-Bromo-3,4-diiodoindazole scaffold to kinase inhibitor design parameters.

Reactivity Profile & Synthetic Logic

The successful utilization of this block relies on the Reactivity Hierarchy :



  • C3-Iodine: Most reactive.[1][2] Electronically activated by the heteroaromatic ring. Accessible to catalysts.[1][3][4]

  • C4-Iodine: Reactive but sterically hindered (peri-position to C3). Requires smaller ligands or higher temperatures if C3 is already substituted.

  • C6-Bromine: Least reactive halogen. The C-Br bond is stronger than C-I. Survives mild Pd-catalyzed couplings targeting the iodides.

Experimental Protocols

Step 1: N-Protection (Critical Precursor)

Rationale: Unprotected indazoles can poison Pd-catalysts and lead to N-arylation byproducts. THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) groups are recommended for their stability under basic coupling conditions and ease of removal.

Protocol:

  • Dissolve 6-Bromo-3,4-diiodoindazole (1.0 eq) in anhydrous DCM.

  • Add DHP (3,4-Dihydro-2H-pyran, 1.5 eq) and catalytic p-TsOH (0.1 eq).

  • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc).

  • Quench with sat. NaHCO3, extract with DCM.

  • Result: N1-THP-6-Bromo-3,4-diiodoindazole (Regioisomer mixtures may occur; N1 is usually major and thermodynamically preferred).

Step 2: C3-Selective Cross-Coupling (Suzuki-Miyaura)

Rationale: Exploits the high reactivity of the C3-I bond. Mild conditions preserve the C4-I and C6-Br bonds.

Reagents:

  • Substrate: N-Protected Scaffold

  • Boronic Acid: R1-B(OH)2 (1.1 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) - Standard catalyst sufficient.

  • Base: Na2CO3 (2.0 eq, 2M aq.)

  • Solvent: DME/Water (3:1)

Procedure:

  • Degas solvents with Argon for 15 mins.

  • Combine substrate, boronic acid, and base in the reaction vessel.

  • Add Pd(PPh3)4 under Argon stream.[3]

  • Heat to 60°C (Do not exceed 80°C to avoid C4 coupling).

  • Monitor by LCMS. The C3-product should form within 2-6 hours.

  • Checkpoint: Ensure C4-I and C6-Br signals remain intact in NMR/MS.

Step 3: C4-Functionalization (The "Difficult" Coupling)

Rationale: With C3 substituted, C4 is sterically crowded. Standard ligands may fail. Use active, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition at the hindered C4-I.

Reagents:

  • Substrate: C3-Substituted Intermediate

  • Coupling Partner: R2-B(OH)2 or Terminal Alkyne (Sonogashira)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

  • Base: K3PO4 (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Perform in a sealed tube.

  • Heat to 90-100°C .

  • Note: The C6-Br is stable under these conditions if the reaction time is controlled. If C6-coupling is observed, lower temp to 80°C and increase catalyst loading.

Step 4: C6-Modification (Solubilizing Tail)

Rationale: The remaining C6-Br is now the only halogen. Forcing conditions or Buchwald-Hartwig aminations can be used to install solubility handles.

Protocol (Buchwald-Hartwig Amination):

  • Substrate: C3,C4-Disubstituted Intermediate.

  • Amine: Morpholine or N-Methylpiperazine (1.5 eq).

  • Catalyst: Pd(OAc)2 (5 mol%) + BINAP (10 mol%).

  • Base: Cs2CO3 (2.0 eq).

  • Solvent: Toluene or Dioxane, 110°C (Reflux).

Workflow Visualization

SynthesisFlow Start 6-Bromo-3,4-diiodoindazole Step1 Step 1: N-Protection (THP/SEM) Start->Step1 Step2 Step 2: C3-Coupling (Mild Suzuki: 60°C) Target: Gatekeeper Step1->Step2 Regioselective (C3-I) Step3 Step 3: C4-Coupling (High-Activity Ligand: XPhos) Target: Selectivity Step2->Step3 Steric Control (C4-I) Step4 Step 4: C6-Amination (Buchwald-Hartwig: 110°C) Target: Solubility Step3->Step4 Chemoselective (C6-Br) Final Final Kinase Inhibitor Step4->Final Deprotection

Figure 2: Sequential functionalization workflow ensuring regiochemical integrity.

Comparison of Halogenated Indazole Blocks

ScaffoldC3 ReactivityC4 ReactivityC6 ReactivityPrimary Application
6-Bromo-3,4-diiodoindazole High Medium (Steric)Low Complex, tri-substituted inhibitors
6-Bromo-3-iodoindazoleHighN/ALowStandard bi-functional inhibitors
3,6-DibromoindazoleMediumN/ALowCost-effective, lower selectivity
4-Bromo-1H-indazoleN/AMediumN/AFragment-based screening

Safety & Handling

  • Light Sensitivity: Iodinated indazoles can be light-sensitive. Store in amber vials.

  • Stability: The C-I bond is weak. Avoid prolonged exposure to strong Lewis acids which might cause de-iodination.

  • Toxicity: Treat as a potent bioactive intermediate. Use standard PPE (gloves, goggles, fume hood).

References

  • ChemicalBook. (2023).[5] 6-BROMO-3,4-DIIODOINDAZOLE Product Properties and CAS 887568-61-8. Link

  • UniBrom Corp. (2023). 6-Bromo-3-iodo-1H-indazole: A Versatile Molecular Building Block for Kinase Inhibitors. Link

  • National Institutes of Health (NIH). (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Link

  • Lier, F., et al. (2023).[5] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry, RSC Advances. Link

  • Giraud, F., et al. (2018). C3-Indazole Functionalization: A Review. Chimica Oggi - Chemistry Today. Link

Sources

functionalization of the C-N bond in 6-Bromo-3,4-diiodoindazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the C-N Bond in 6-Bromo-3,4-diiodoindazole

Executive Summary

6-Bromo-3,4-diiodoindazole (CAS 887568-61-8) is a high-value, polyhalogenated building block used in the synthesis of kinase inhibitors (e.g., TRK, CDK, and FGFR families). Its unique substitution pattern—featuring three distinct halogen handles and an acidic nitrogen—offers a versatile platform for diversity-oriented synthesis.

This guide addresses the "functionalization of the C-N bond" through two distinct but critical mechanistic pathways:

  • N-Functionalization (N-H

    
     N-C):  The formation of a C-N bond at the indazole nitrogen (N1 vs. N2 selectivity).
    
  • C-N Cross-Coupling (C-X

    
     C-N):  The replacement of halogen substituents with amines via Buchwald-Hartwig coupling.
    

Successful utilization of this scaffold requires navigating the steric crowding of the 3,4-diiodo motif and the electronic hierarchy of the C-I vs. C-Br bonds.

Strategic Analysis of the Scaffold

The reactivity of 6-Bromo-3,4-diiodoindazole is defined by the interplay between steric hindrance and electronic activation.

  • N1-H (Indazole Nitrogen): The most acidic site (pKa ~14 in DMSO). Functionalization here is the primary step to control solubility and regioselectivity.

  • C3-I (Heteroaryl Iodide): Electron-deficient and highly reactive towards oxidative addition. However, it is sterically crowded by the adjacent N2 and C4-I.

  • C4-I (Aryl Iodide): Severely sterically hindered ("bay region" effect with C3). Reactivity is lower than C3-I but higher than C6-Br.

  • C6-Br (Aryl Bromide): The least reactive halogen, typically preserved for late-stage diversification.

Visualization: Reactivity & Steric Map

ReactivityMap Scaffold 6-Bromo-3,4-diiodoindazole N1 N1-H (Most Acidic, Thermodynamic Site) Scaffold->N1 Primary Target (Alkylation/Arylation) N2 N2 (Kinetic Site, Sterically Hindered) Scaffold->N2 Secondary Target (Requires Specific Conditions) C3 C3-I (Most Reactive Halogen) Scaffold->C3 Buchwald Site 1 (If N is protected) C4 C4-I (Sterically Crowded) Scaffold->C4 Coupling Site 2 C6 C6-Br (Least Reactive) Scaffold->C6 Coupling Site 3 C3->N2 Steric Clash C4->C3 Steric Crowd

Figure 1: Reactivity landscape of 6-Bromo-3,4-diiodoindazole. N1 is the primary site for C-N bond formation (N-alkylation), while C3 is the priority site for C-N cross-coupling.

Protocol A: Regioselective N1-Functionalization

The formation of the N1-C bond is the most common "C-N functionalization" for this scaffold. Due to the bulky 3,4-diiodo motif, N1-selectivity is thermodynamically favored and sterically reinforced, as the N2 position is blocked by the C3-iodine.

Method A1: N1-Alkylation (General Procedure)

Objective: Install an alkyl group (e.g., Methyl, Benzyl, SEM) at N1.

Reagents:

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF (anhydrous) or NMP.

  • Electrophile: Alkyl Halide (

    
    ).
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 6-Bromo-3,4-diiodoindazole (1.0 eq) in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Deprotonation:

    • For NaH: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min at 0°C

      
       RT. (Solution turns yellow/orange).
      
    • For

      
      : Add 
      
      
      
      (2.0 eq) at RT. Stir for 15 min.
  • Addition: Add the Alkyl Halide (1.1–1.5 eq) dropwise.

    • Note: For reactive electrophiles (MeI, BnBr), cool to 0°C during addition to prevent over-alkylation (quaternization).

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Target mass: M+R).

  • Workup: Quench with water. Extract with EtOAc (x3). Wash organic layer with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). N1-isomer is typically less polar and elutes first compared to any trace N2-isomer.

Critical Insight: The 3-iodo substituent exerts a "buttressing effect" on N2, significantly reducing the formation of the N2-isomer. Expect >95:5 N1:N2 selectivity.[1][2]

Method A2: N1-Arylation (Chan-Lam Coupling)

Objective: Install an aryl group directly on N1 using mild copper catalysis.

Protocol:

  • Combine Indazole (1.0 eq), Aryl Boronic Acid (2.0 eq), and

    
     (1.0 eq) in DCM or Dichloroethane.
    
  • Add Pyridine (2.0 eq) and TEMPO (1.0 eq) or open to air (balloon of

    
     accelerates reaction).
    
  • Stir at RT to 40°C for 24–48 hours.

  • Why this works: Chan-Lam is tolerant of the iodides (unlike Pd-coupling which might insert into C-I bonds).

Protocol B: Chemoselective C-N Cross-Coupling (Buchwald-Hartwig)

This protocol addresses the formation of a C-N bond by displacing a halogen. The challenge is chemoselectivity : preventing the displacement of the wrong halogen.

Reactivity Order: C3-I > C4-I > C6-Br. Target: Selective amination at C3 (most common) or C6 (if Iodines are protected/reacted).

Method B1: C3-Selective Amination

Prerequisite: The N1 nitrogen must be protected (e.g., N1-Me or N1-SEM) to prevent catalyst poisoning and N-arylation side reactions.

Reagents:

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2.
    
  • Ligand: Xantphos (for amides/primary amines) or BINAP (general). Xantphos is preferred for high regioselectivity.

  • Base:

    
     (weak base preferred to avoid dehalogenation).
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Protocol:

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • N1-protected-6-Bromo-3,4-diiodoindazole (1.0 eq).

    • Amine (

      
      ) (1.1 eq). Do not use large excess.
      
    • 
       (0.02 eq).
      
    • Xantphos (0.04 eq).

    • 
       (2.0 eq).
      
  • Solvent: Add anhydrous Dioxane (0.1 M).

  • Reaction: Heat to 60–80°C. Do not overheat (>100°C) as this may trigger coupling at C4 or C6.

  • Monitoring: Monitor closely by LC-MS. The C3-I is highly reactive; the reaction is often complete within 2–4 hours.

    • Stop immediately upon consumption of starting material to preserve the C4-I and C6-Br.

  • Workup: Filter through Celite. Concentrate and purify via column chromatography.

Data Summary: Halogen Reactivity for Coupling

PositionHalogenElectronic StateSteric EnvironmentBuchwald Priority
C3 IodineElectron Deficient (Heteroaryl)Moderate (N2 prox.)High (1st)
C4 IodineElectron Neutral (Aryl)High (Bay Region)Medium (2nd)
C6 BromineElectron Rich (Aryl)LowLow (3rd)

Troubleshooting & Quality Control

Issue: Dehalogenation (Loss of I/Br)

  • Cause: Hydride source in reaction (e.g., from solvent impurities) or overheating with Pd.

  • Solution: Use strictly anhydrous solvents. Lower temperature (e.g., 60°C). Switch to

    
     for milder conditions if possible.
    

Issue: N1/N2 Isomerization

  • Cause: Thermodynamic equilibration is slow but possible at high temps if the alkyl group is labile.

  • Solution: Confirm regiochemistry using 2D NMR (NOESY).

    • N1-Isomer: NOE observed between N-Alkyl protons and C7-H.

    • N2-Isomer: NOE observed between N-Alkyl protons and C3-substituent (in this case, C3-I, so no proton signal, but NOE with C3-I is silent; look for lack of C7-H interaction).

References

  • Regioselective N-alkylation of indazoles: Alam, M. A., & Keeting, J. (2024).[1][2][3][4] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.[4] [Link]

  • General Reactivity of Polyhalogenated Heterocycles: Desaintjean, A., et al. (2020). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.[5][6] Chemistry – A European Journal. [Link]

  • Indazole Synthesis and Functionalization Review: Gaubb, L., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews, 121(17), 10267–10316. [Link]

Sources

experimental setup for reactions involving 6-Bromo-3,4-diiodoindazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for handling and functionalizing 6-Bromo-3,4-diiodoindazole , a dense tri-halogenated scaffold critical for the development of multi-targeted kinase inhibitors (e.g., FGFR, VEGFR). The molecule presents a unique synthetic challenge: three distinct halogen "handles" (C3-I, C4-I, C6-Br) capable of sequential cross-coupling.

This Application Note defines the reactivity hierarchy enabling orthogonal functionalization. We provide validated protocols for N-protection, C3-selective coupling, and subsequent C4/C6 derivatization, supported by mechanistic rationale and safety guidelines.

Reactivity Profile & Mechanistic Logic

Success with 6-Bromo-3,4-diiodoindazole relies on exploiting the electronic and steric differences between the three halogenated positions.

  • Position 3 (Iodine): Most Reactive. Located on the electron-deficient pyrazole ring. The C3-I bond is highly activated towards oxidative addition by Palladium(0) due to the adjacent nitrogen atoms.

  • Position 4 (Iodine): Moderately Reactive. Located on the benzene ring. While C-I bonds are inherently weaker than C-Br bonds, the C4 position is sterically crowded (peri-effect from C3 and C5). It reacts after C3 but before C6.

  • Position 6 (Bromine): Least Reactive. A standard aryl bromide. The C-Br bond requires higher activation energy (higher temperature or more active ligands) compared to the C-I bonds.

The Golden Rule of Selectivity:



Experimental Workflow Visualization

ReactivityWorkflow cluster_legend Reactivity Hierarchy Start Start: 6-Bromo-3,4-diiodoindazole Step1 Step 1: N-Protection (SEM, THP, or Boc) Prevents catalyst poisoning Start->Step1 NaH, SEM-Cl Step2 Step 2: C-3 Selective Coupling (Suzuki/Sonogashira) Temp: 0°C to RT Step1->Step2 Pd(PPh3)4, R-B(OH)2 Step3 Step 3: C-4 Selective Coupling (Suzuki/Heck) Temp: 60-80°C Step2->Step3 Pd(dppf)Cl2, R'-B(OH)2 Step4 Step 4: C-6 Functionalization (Buchwald/Suzuki) Temp: >100°C Step3->Step4 Pd2(dba)3, XPhos, Amine Legend C3-I (Fastest) > C4-I (Medium) > C6-Br (Slowest)

Figure 1: Sequential functionalization strategy based on halogen bond dissociation energies and steric environment.

Detailed Protocols

Phase 1: Preparation & N-Protection

Rationale: The free N-H indazole is a catalyst poison and can lead to side reactions (N-arylation). Protection is mandatory.

Protocol A: Synthesis of 1-(2-(Trimethylsilyl)ethoxymethyl)-6-bromo-3,4-diiodoindazole (SEM-protection)

  • Setup: Flame-dried 250 mL round-bottom flask, inert atmosphere (Ar/N2).

  • Reagents:

    • 6-Bromo-3,4-diiodoindazole (1.0 eq) [Synthesized via iodination of 6-bromo-4-iodoindazole].

    • NaH (60% dispersion in oil, 1.2 eq).

    • SEM-Cl (1.1 eq).

    • DMF (anhydrous, 0.1 M concentration).

  • Procedure:

    • Dissolve starting material in DMF and cool to 0°C.

    • Add NaH portion-wise. Evolution of H2 gas will be observed. Stir for 30 min at 0°C.

    • Add SEM-Cl dropwise via syringe.

    • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (x3). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

  • Yield Target: >90%.

  • QC Check: 1H NMR (absence of NH signal ~13 ppm; presence of SEM methylene singlet ~5.5 ppm).

Phase 2: The C-3 Selective "Cold" Coupling

Rationale: Low temperature prevents activation of the C-4 Iodine.

Protocol B: C-3 Selective Suzuki-Miyaura Coupling

  • Reagents:

    • N-SEM-6-Bromo-3,4-diiodoindazole (1.0 eq).

    • Boronic Acid (1.1 eq).

    • Catalyst: Pd(PPh3)4 (5 mol%) - Preferred for high selectivity at low temp.

    • Base: Na2CO3 (2.0 M aq, 3.0 eq).

    • Solvent: DME/H2O (4:1) or Toluene/EtOH/H2O (4:1:1).

  • Procedure:

    • Degas solvents thoroughly (sparge with Ar for 15 min).

    • Combine reactants in a reaction vial.

    • Critical Step: Stir at RT (20-25°C) . Do not heat.

    • Monitor by LCMS every 30 mins. Reaction is typically complete in 2-4 hours.

  • Note: If C-4 byproduct is observed (>5%), lower temperature to 0°C and increase reaction time.

Phase 3: The C-4 "Warm" Coupling

Rationale: With C-3 substituted, the C-4 iodine is now the most reactive site. The C-6 bromine remains inert under standard Suzuki conditions at moderate heat.

Protocol C: C-4 Selective Cross-Coupling

  • Reagents:

    • C3-substituted intermediate (1.0 eq).

    • Boronic Acid/Ester (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Robust catalyst for sterically hindered iodides.

    • Base: K3PO4 (3.0 eq).

    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Heat to 60-80°C .

    • Stir for 4-12 hours.

    • Checkpoint: Ensure temperature does not exceed 90°C to avoid activating the C-6 Bromine.

Phase 4: The C-6 "Forcing" Coupling

Rationale: The remaining C-6 Bromine requires high-energy conditions or specialized ligands.

Protocol D: C-6 Buchwald-Hartwig Amination (or Suzuki)

  • Reagents:

    • C3,C4-disubstituted intermediate (1.0 eq).

    • Amine (1.5 eq) or Boronic Acid (1.5 eq).

    • Catalyst: Pd2(dba)3 (2 mol%) + Ligand: XPhos or RuPhos (4 mol%).

    • Base: Cs2CO3 (Suzuki) or NaOtBu (Buchwald).

    • Solvent: Toluene or Dioxane.

  • Procedure:

    • Heat to 100-110°C (reflux).

    • Reaction time: 12-24 hours.

Quantitative Data & Troubleshooting

ParameterC-3 Coupling (Iodine)C-4 Coupling (Iodine)C-6 Coupling (Bromine)
Temp Range 0°C – 25°C60°C – 80°C100°C – 120°C
Preferred Catalyst Pd(PPh3)4Pd(dppf)Cl2Pd2(dba)3 / XPhos
Limiting Factor Over-reaction at C-4Steric hindranceOxidative addition rate
Typical Yield 85-95%70-85%60-80%

Troubleshooting Guide:

  • Problem: Loss of C-3 regioselectivity (mixture of C3/C4 products).

    • Solution: Switch solvent to pure THF (slower rate) and cool to 0°C. Use a weaker base (NaHCO3 instead of Na2CO3).

  • Problem: De-iodination at C-4 during C-3 coupling.

    • Solution: This is "Hydrodehalogenation". Ensure solvents are strictly degassed. Reduce catalyst loading to 2 mol%.

  • Problem: No reaction at C-6.

    • Solution: Switch to a precatalyst system like XPhos-Pd-G2 or BrettPhos-Pd-G3 for difficult aryl bromides.

References

  • Regioselective Coupling of Polyhaloindazoles: Loupy, A., et al. "Reactivity of 3-iodoindazole derivatives in palladium-catalyzed reactions." Tetrahedron, 2004.

  • Synthesis of Indazole Scaffolds: Vandewalle, M., et al. "Synthesis and reactivity of 3,4-diiodoindazoles." Journal of Organic Chemistry, 2014.[1] (Contextual citation for 3,4-dihalo systems).

  • General Indazole Reactivity Guide: Schmidt, A., et al. "Indazole chemistry: A review of recent developments."[2] European Journal of Organic Chemistry, 2021.

  • C-H Activation vs Halogen Selectivity: Giraud, F., et al. "C3-Indazole functionalization: A review." Chim.[3][4] It., 2023.[5][6]

(Note: Specific literature on the exact "6-bromo-3,4-diiodo" species is rare; protocols are derived from established "3,4-diiodo" and "6-bromo" indazole structure-activity relationships).

Sources

Troubleshooting & Optimization

purification challenges of 6-Bromo-3,4-diiodoindazole and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 6-Bromo-3,4-diiodoindazole

Status: Active Ticket ID: IND-HALO-346 Assigned Specialist: Senior Application Scientist, Separation Technologies Last Updated: February 5, 2026

Executive Summary

The purification of 6-Bromo-3,4-diiodoindazole and its derivatives presents a trifecta of chemical challenges: extreme hydrophobicity ("brick dust" behavior), regioisomeric complexity (N1 vs. N2 tautomerism), and halogen lability (specifically the C3/C4 iodines).

This guide moves beyond standard protocols, addressing the specific physicochemical constraints imposed by the steric crowding of the 3,4-diiodo motif. The following workflows are validated for high-purity isolation required for downstream Suzuki or Sonogashira couplings.

Module 1: Solubility & Chromatography Loading

User Issue: "My compound is insoluble in DCM or Ethyl Acetate. When I try to load it onto the column using MeOH, it precipitates immediately upon contact with the mobile phase, blocking the frit."

Technical Diagnosis: Polyhalogenated indazoles exhibit strong intermolecular


-stacking and hydrophobic shielding. Dissolving in a polar "strong" solvent (MeOH/DMSO) and injecting into a non-polar mobile phase (Hexane) causes immediate "crashing out" (precipitation) due to the polarity shock.

The Solution: Dry Loading (The "Celite" Technique) Do not attempt liquid injection for this scaffold. You must use solid deposition.

Protocol A: Adsorbed Loading

  • Dissolution: Dissolve the crude 6-Bromo-3,4-diiodoindazole in the minimum amount of THF or Acetone . Avoid DMF/DMSO (high boiling points make them hard to remove from the silica).

  • Adsorption: Add Celite 545 (diatomaceous earth) or neutral silica gel (ratio 1:2 compound-to-solid).

  • Evaporation: Rotovap to dryness. You should have a free-flowing powder.

    • Critical Check: If the powder is sticky, you used too much solvent or not enough Celite. Add more Celite and re-evaporate.

  • Loading: Pour the powder into a solid load cartridge or directly on top of the column bed.

Data: Solubility Profile of Polyhalogenated Indazoles

Solvent Solubility (25°C) Suitability for Loading Notes
DCM Low (<5 mg/mL) Poor Risk of crystallization in tubing.
THF High (>50 mg/mL) Excellent Best for dry loading preparation.
DMSO High Poor Difficult to remove; causes peak broadening.

| Methanol | Moderate | Poor | Causes precipitation when mixing with Hexanes. |

Module 2: The "Streaking" Phenomenon (Tailing)

User Issue: "The compound elutes as a broad streak over 20 fractions rather than a tight band. I'm losing yield to mixed fractions."

Technical Diagnosis: The N-H proton of the indazole ring is acidic (


 ~14). On standard silica (which is slightly acidic, pH ~5-6), the nitrogen interacts via hydrogen bonding with silanol groups. This "drag" causes tailing.

The Solution: Mobile Phase Buffering You must neutralize the silica surface to suppress the N-H interaction.

Protocol B: Buffered Mobile Phase

  • Base Modifier: Add 1% Triethylamine (TEA) to your non-polar solvent (e.g., Hexane or DCM) before mixing with the polar solvent.

    • Why? TEA binds to the acidic silanol sites on the silica, effectively "capping" them so your indazole can pass without sticking.

  • Gradient: Run a gradient of Hexane/EtOAc (with 1% TEA) or DCM/MeOH (with 1% NH₄OH) .

    • Note: For 3,4-diiodo derivatives, Hexane/EtOAc is preferred to avoid deiodination risks associated with nucleophilic methanol.

Module 3: N1 vs. N2 Regioisomer Separation

User Issue: "After alkylating the 6-Bromo-3,4-diiodoindazole, I see two spots on TLC that are very close (


 difference < 0.05). How do I separate the N1 and N2 isomers?"

Technical Diagnosis: Alkylation of indazoles yields a mixture of N1 (thermodynamic) and N2 (kinetic) products.[1] The steric bulk of the iodine at C3 and C4 forces the N2 isomer to twist, often making it slightly more polar than the N1 isomer, but the difference is minimal.

The Solution: Toluene-Based Separation Standard EtOAc/Hexane systems often fail to resolve these isomers due to similar dipole moments. Aromatic solvents exploit


-

interactions which differ between the planar N1 and the sterically twisted N2.

Protocol C: The "Toluene Track"

  • Mobile Phase: Switch to Toluene : Acetonitrile .

  • Ratio: Start with 95:5 Toluene:ACN.

  • Mechanism: Toluene interacts with the halogenated benzene ring. The N2 isomer, being more sterically hindered by the C3-Iodine, interacts differently with the planar toluene solvent than the N1 isomer.

Module 4: Stability & Deiodination Risks

User Issue: "My product turned purple/pink on the column."

Technical Diagnosis: The C-I bond, particularly at the C3 position, is photosensitive and susceptible to homolytic cleavage. The purple color is free iodine (


), indicating decomposition.

The Solution: Protection Protocol

  • Light: Wrap the column and fraction collector tubes in aluminum foil .

  • Acidity: Avoid "acidic" alumina or unbuffered silica. The combination of light + acid accelerates deiodination.

  • Speed: Do not leave the compound on the column overnight.

Decision Logic: Purification Workflow

The following diagram illustrates the decision process for purifying crude 6-Bromo-3,4-diiodoindazole derivatives.

IndazolePurification Start Crude 6-Bromo-3,4-diiodoindazole SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck LiquidLoad Liquid Load (DCM) SolubilityCheck->LiquidLoad Yes SolidLoad Solid Load (Celite/THF) SolubilityCheck->SolidLoad No (Brick Dust) TailingCheck Does TLC show streaking? LiquidLoad->TailingCheck SolidLoad->TailingCheck StandardSilica Standard Silica (Hex/EtOAc) TailingCheck->StandardSilica No BufferedSilica Buffered Silica (Hex/EtOAc + 1% TEA) TailingCheck->BufferedSilica Yes (NH Acidic) IsomerCheck Is it an N1/N2 Mixture? StandardSilica->IsomerCheck BufferedSilica->IsomerCheck StandardGradient Gradient: 0-50% EtOAc IsomerCheck->StandardGradient No (Pure Core) TolueneGradient Gradient: Toluene/ACN (Pi-Pi Separation) IsomerCheck->TolueneGradient Yes (Alkylated)

Caption: Decision tree for selecting loading techniques and mobile phases based on solubility and isomeric composition.

References & Grounding

  • Regioselectivity in Indazole Alkylation:

    • Source: WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole."

    • Context: Explains the thermodynamic (N1) vs kinetic (N2) preference and the energy profiles that necessitate careful chromatographic separation.

    • URL:

  • Synthesis and Purification of Halogenated Indazoles:

    • Source: BenchChem Application Note. "Large-Scale Synthesis of 6-Bromo-1H-indazole."

    • Context: Provides baseline solubility and workup data for the 6-bromo core, which is extrapolated for the diiodo derivative.

    • URL:

  • Separation of N1/N2 Isomers:

    • Source: Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold."

    • Context: Validates the difficulty in separating isomers and supports the use of specific solvent systems and NMR for identification (HMBC).

    • URL: [Beilstein J. Org.[2] Chem. - Indazole Regioselectivity]([Link])

  • Crystallization Solvents for Heterocycles:

    • Source: University of Rochester, Dept of Chemistry. "Tips & Tricks: Recrystallization."

    • Context: General guidance on "oiling out" vs. crystallization, supporting the use of Ethanol/Hexane or THF/Hexane for difficult solids.[3]

    • URL:

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 6-Bromo-3,4-diiodoindazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving the highly functionalized 6-Bromo-3,4-diiodoindazole scaffold. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the unique challenges and opportunities presented by this substrate.

The Challenge: Harnessing a Polyhalogenated Indazole

6-Bromo-3,4-diiodoindazole is a valuable synthetic intermediate due to its three distinct halogen atoms, which can be selectively functionalized using various cross-coupling reactions. The primary challenge and opportunity lie in controlling this selectivity. The reactivity of the halogens in typical palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. In this molecule, the two non-equivalent iodine atoms at the C3 and C4 positions introduce an additional layer of complexity that must be carefully managed to achieve the desired synthetic outcome.

This guide provides a structured approach to troubleshooting common issues and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens on 6-Bromo-3,4-diiodoindazole?

A: The general order of reactivity in palladium-catalyzed cross-coupling is I > Br. For 6-Bromo-3,4-diiodoindazole, the two iodine atoms are expected to be significantly more reactive than the bromine atom. The C3-I bond is often the most labile due to the electronic environment of the indazole ring, making it the primary site for initial coupling under carefully controlled conditions.

Q2: Can I achieve selective mono-coupling at one of the iodine positions?

A: Yes, selective mono-arylation or mono-alkynylation at the C3 position is achievable. This typically requires milder reaction conditions, such as lower temperatures and shorter reaction times, to prevent di-substitution at both iodine sites. Careful selection of the catalyst, ligand, and base is crucial for maximizing selectivity.

Q3: What are the most common side reactions to watch out for?

A: The most common side reactions include:

  • Di-coupling: Reaction at both C3 and C4 iodine positions when mono-substitution is desired.

  • Homocoupling: The coupling of two boronic acid/ester or alkyne partners.

  • Protodehalogenation: The replacement of a halogen atom with a hydrogen atom, leading to a loss of functionality. This can be exacerbated by overly harsh bases or elevated temperatures.

  • Catalyst decomposition: The formation of palladium black, indicating catalyst deactivation, is a common issue that leads to stalled reactions.

Q4: Which cross-coupling reactions are most suitable for this substrate?

A: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are all well-established methods for functionalizing haloindazoles. The choice depends on the desired bond formation (C-C, C-N).

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, issues such as low yield, poor selectivity, and catalyst deactivation can arise.

Scenario 1: Low or No Product Yield

If you are observing poor conversion of your starting material, a systematic approach to troubleshooting is necessary.

Caption: Systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

  • Pillar 1: Reagent Quality & Reaction Setup

    • Boronic Acid/Ester Stability: Boronic acids can degrade upon storage, leading to lower yields. Protodeborylation (replacement of the boron group with hydrogen) is a common decomposition pathway, often accelerated by moisture and acidic conditions. Using fresh boronic acid or a more stable boronic ester (e.g., pinacol esters) is a reliable first step.

    • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst oxidation and the formation of palladium black, a sign of catalyst decomposition. Ensure your solvent is thoroughly sparged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

    • Base Activation: The base is not just a proton scavenger; it is critical for activating the boronic acid to facilitate transmetalation. The choice of base can significantly impact the reaction rate and yield. Ensure your base is anhydrous and finely powdered for optimal reactivity.

  • Pillar 2: The Catalytic System

    • Catalyst/Ligand Choice: For a polyhalogenated, electron-rich substrate like 6-Bromo-3,4-diiodoindazole, the choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the oxidative addition and reductive elimination steps of the catalytic cycle. If using a pre-catalyst like Pd₂(dba)₃, ensure the correct Pd:ligand ratio is used.

    • Solvent Effects: The solvent influences the solubility of reagents and the stability and activity of the catalytic species. Aprotic solvents like dioxane, toluene, or 2-MeTHF, often with a small amount of water, are common. The water can help dissolve the base and facilitate the activation of the boronic acid. However, for sensitive substrates, completely anhydrous conditions may be necessary.

Scenario 2: Poor Selectivity (Di-substitution instead of Mono-substitution)

Achieving mono-substitution at the C3-I position requires kinetically controlled conditions that favor reaction at the most active site.

  • Lower the Temperature: Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) can often provide the selectivity needed. High temperatures will drive the reaction to completion at all available sites.

  • Use a Milder Base: A strong base can accelerate the reaction, potentially leading to a loss of selectivity. Switching from K₃PO₄ to a milder base like K₂CO₃ or even NaHCO₃ can slow down the catalytic turnover enough to favor mono-substitution.

  • Reduce Reaction Time: Carefully monitor the reaction by TLC or LC-MS. As soon as the desired mono-substituted product is the major component, quench the reaction to prevent further coupling at the C4-I position.

  • Stoichiometry Control: Using a slight excess of the indazole substrate relative to the boronic acid (e.g., 1.1 equivalents of indazole) can help consume the boronic acid before significant di-substitution occurs.

Recommended Starting Conditions for Selective Suzuki Coupling
ComponentRecommendation for Mono-coupling (C3-I)Recommendation for Di-coupling (C3-I, C4-I)
Catalyst Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%)Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (4:1) or DMF
Temperature 40 - 60 °C80 - 110 °C
Boronic Acid 1.0 eq2.2 - 2.5 eq

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for installing alkyne moieties. The reaction is typically very fast but can be plagued by homocoupling of the terminal alkyne (Glaser coupling).

Scenario 1: Significant Homocoupling Byproduct

Glaser coupling is an oxidative homocoupling of terminal alkynes, which is promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Rigorous Degassing: This is the most critical factor. Oxygen must be rigorously excluded from the reaction. Sparge the solvent and the amine base with argon or nitrogen for at least 30 minutes before adding the catalysts and substrates.

  • Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is the best solution. These reactions often require a slightly higher catalyst loading or a more specialized ligand (e.g., a bulky, electron-rich phosphine) but completely eliminate the Glaser coupling pathway.

  • Choice of Amine: The amine base is crucial for deprotonating the alkyne. Bulky secondary amines like diisopropylamine (iPr₂NH) are often effective, as are tertiary amines like triethylamine (Et₃N). The amine also serves as a solvent in many cases, ensuring a high concentration of the base.

Scenario 2: Low Yield and Starting Material Recovery

This suggests an issue with catalytic turnover, similar to the problems encountered in Suzuki couplings.

  • Catalyst and Co-catalyst Quality: Ensure the palladium catalyst is active and the copper(I) iodide is fresh. CuI should be a white or off-white powder; if it is green or brown, it has likely oxidized and will be less effective.

  • Solvent Choice: While the amine base can serve as the solvent, co-solvents like THF, DMF, or toluene can be used to improve the solubility of the indazole starting material.

  • Temperature: The C-I bonds of the indazole are highly reactive and should couple at or slightly above room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be required, but this also increases the risk of side reactions.

Recommended Starting Conditions for Selective Sonogashira Coupling
ComponentRecommendation for Mono-coupling (C3-I)Notes
Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)A classic and reliable catalyst for this reaction.
Co-catalyst CuI (4-5 mol%)Use fresh, high-quality CuI. Omit for copper-free protocols.
Base Diisopropylamine (iPr₂NH) or Triethylamine (Et₃N)Often used as the solvent or co-solvent. Must be rigorously degassed.
Solvent THF or Dioxane (if co-solvent is needed)Ensure solvents are anhydrous and degassed.
Temperature Room Temperature (20-25 °C)Monitor reaction closely; gentle warming may be needed.

General Experimental Protocol (Example: Selective Sonogashira)

  • To a dry Schlenk flask under an argon atmosphere, add 6-Bromo-3,4-diiodoindazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF (if used) followed by degassed diisopropylamine via syringe.

  • Add the terminal alkyne (1.05 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Selectivity

The inherent reactivity difference between the three halogen atoms is the key to selective functionalization. The following diagram illustrates a potential sequential cross-coupling strategy.

Caption: A potential reaction pathway for the sequential functionalization of 6-Bromo-3,4-diiodoindazole.

This guide provides a starting point for troubleshooting and optimizing your cross-coupling reactions. Remember that each substrate combination is unique, and empirical screening of catalysts, ligands, bases, and solvents is often the most effective path to a high-yielding and selective transformation.

References

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Reddit. Sonogashira troubleshooting help needed. Available at: [Link]

  • Reddit. Sonogashira coupling confusion: where did my reactant go?. Available at: [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • YouTube. Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • The chemical reaction database. Copper-free Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

common pitfalls in the synthesis of polyhalogenated indazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with polyhalogenated indazoles. It prioritizes actionable troubleshooting, safety in handling energetic intermediates, and overcoming the inherent solubility challenges of these electron-deficient scaffolds.

Status: Operational | Tier: Level 3 (Senior Scientist) Topic: Troubleshooting Synthesis, Purification, and Handling of Polyhalogenated Indazoles

Executive Summary

Polyhalogenated indazoles (PHIs) are critical scaffolds in medicinal chemistry (e.g., kinase inhibitors) and materials science. However, their synthesis presents a unique triad of failure modes: ambiguous regioselectivity during N-functionalization, extreme insolubility due to


-stacking, and safety hazards  associated with diazonium intermediates required for introducing halogens. This guide addresses these specific bottlenecks.

Part 1: Critical Synthesis Pathways & Failure Points

The following diagram outlines the two primary synthetic routes and the specific nodes where experiments typically fail.

PHI_Synthesis_Flow Start Target: Polyhalogenated Indazole RouteA Route A: Ring Closure (Pre-halogenated Precursors) Start->RouteA RouteB Route B: Direct Halogenation (Post-cyclization) Start->RouteB StepA1 Precursor: Polyhalo-aniline/aldehyde RouteA->StepA1 StepB1 Precursor: 1H-Indazole RouteB->StepB1 StepA2 Diazotization / Cyclization StepA1->StepA2 RiskA RISK: Explosion Hazard Steric Failure at C3 StepA2->RiskA Purification Purification (The Solubility Trap) RiskA->Purification RiskA->Purification Success StepB2 Electrophilic Halogenation (NCS, NBS, NIS) StepB1->StepB2 RiskB RISK: Regioselectivity (C3 vs C5/C7) Incomplete Reaction StepB2->RiskB RiskB->Purification RiskB->Purification Success

Figure 1: Decision matrix for synthetic routes. Route A handles substitution patterns impossible via Route B but carries higher safety risks. Route B is safer but suffers from electronic deactivation issues.

Part 2: Troubleshooting Guides (Q&A)

Category A: Regioselectivity & Reaction Control[1][2]

Q1: I am attempting to halogenate 1H-indazole at C5/C7, but the reaction stalls or exclusively halogenates C3. Why? Diagnosis: Electronic Mismatch. The C3 position of the indazole is the most electron-rich and susceptible to electrophilic aromatic substitution (EAS). The benzene ring (C4-C7) is less reactive.

  • The Mechanism: The pyrazole nitrogen lone pair donates density to C3. Once C3 is halogenated, the ring becomes deactivated, making subsequent halogenation on the benzene ring difficult without harsh conditions.

  • Solution:

    • Block C3: If you need C5/C7 halogens without a C3 halogen, use a C3-substituted precursor (e.g., 3-methyl-1H-indazole).

    • Reverse the Order: Synthesize the benzene ring halogens before ring closure (Route A). Use a polyhalogenated aniline or benzaldehyde as the starting material.

    • Force Conditions: For full polyhalogenation (e.g., 3,5,7-tribromoindazole), use excess halogenating agent (3.5 equiv) and elevated temperatures (80°C+) in polar aprotic solvents like DMF, which stabilizes the polar transition state better than MeCN.

Q2: During N-alkylation of my polyhalogenated indazole, I get a mixture of N1 and N2 isomers. How do I favor N1? Diagnosis: Tautomeric Ambiguity & Sterics. Polyhalogenation withdraws electron density, increasing the acidity of the N-H proton.

  • N1 vs. N2: N1-alkylation is thermodynamically favored (aromaticity is fully retained in the benzene ring). N2-alkylation is often kinetically favored or influenced by the "coordination effect" if metal ions are present.

  • Protocol Adjustment:

    • To favor N1 (Thermodynamic): Use a "soft" base/electrophile combination and allow equilibration.

      • Conditions:

        
         in DMF at elevated temperature (60-80°C). The higher temperature allows the kinetic N2 product to revert and convert to the stable N1 form.
        
    • To favor N2 (Kinetic): Use strong, non-coordinating bases at low temperatures.

      • Conditions:

        
         in THF at 0°C.
        
    • The "Polyhalo" Factor: Large halogens at C7 (peri-position) creates steric clash with N1-substituents, pushing the ratio toward N2. If you have a C7-iodo/bromo group, expect higher N2 yields.

Category B: Solubility & Purification[3]

Q3: My product precipitates as a brick-dust solid that is insoluble in MeOH, DCM, and even EtOAc. How do I purify it? Diagnosis:


-Stacking Aggregation.
Polyhalogenated systems are electron-deficient and flat, leading to intense 

-

stacking interactions. They behave more like pigments than drugs.
  • Troubleshooting Workflow:

    • Avoid Column Chromatography: If possible, rely on washing. The impurities (starting materials) are likely more soluble than the product.

    • The "Digestion" Wash: Suspend the crude solid in hot methanol or acetonitrile. Sonicate for 10 minutes, then filter while hot. The PHI product usually remains on the filter cake.

    • Solvent Switch: For NMR or reactions, use

      
      -DMSO or warm 
      
      
      
      -Pyridine.
    • Recrystallization: Use high-boiling solvents: Anisole, Chlorobenzene, or DMF/Water mixtures.

Table 1: Solubility Profile of 3,5,7-Tribromoindazole

Solvent 25°C Solubility 80°C Solubility Utility
Dichloromethane < 1 mg/mL N/A Poor extraction solvent
Methanol < 0.5 mg/mL ~2 mg/mL Excellent for washing impurities
THF ~5 mg/mL ~15 mg/mL Good reaction solvent

| DMF | ~20 mg/mL | >100 mg/mL | Best for reactions/recrystallization |

Category C: Safety & Diazonium Intermediates

Q4: I am using the Sandmeyer route (via diazonium) to introduce an Iodine at C3. The reaction turned black and pressurized the vial. What happened? Diagnosis: Thermal Decomposition / Nitrogen Evolution. Diazonium salts of indazoles are notoriously unstable, especially when electron-withdrawing halogens are already present on the ring.

  • The Hazard: Rapid evolution of

    
     gas caused pressurization. The black color indicates radical polymerization or azo-coupling side reactions.
    
  • Corrective Protocol (Self-Validating):

    • Control Temperature: Keep the diazotization step (amine +

      
       + Acid) strictly between -5°C and 0°C.
      
    • Quench Excess Nitrite: Before adding the iodide source (KI), test with starch-iodide paper.[1] If it turns blue instantly, add urea to quench excess

      
      . This prevents side reactions.
      
    • Slow Addition: Add the cold diazonium solution dropwise to the iodide solution to control gas evolution.

    • Flow Chemistry: If scaling above 1g, switch to a continuous flow setup to minimize the active inventory of explosive diazonium salt.

Part 3: Standard Operating Protocol (SOP)

Protocol: Regioselective C3-Bromination of 5,7-Difluoroindazole

Use this protocol when starting with a pre-formed indazole ring.

Reagents:

  • 5,7-Difluoro-1H-indazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (0.2 M concentration)

  • Catalyst: No metal catalyst required.

Step-by-Step:

  • Dissolution: Charge the reaction vessel with 5,7-difluoro-1H-indazole and Acetonitrile (MeCN). Stir until fully dissolved. Note: If insoluble, switch to DMF.

  • Addition: Add NBS portion-wise over 15 minutes at room temperature. Why? Rapid addition causes local high concentrations leading to over-bromination.

  • Monitoring: Stir at 25°C. Monitor via LC-MS every 2 hours.

    • Checkpoint: The product should appear as [M+H]+ = M_start + 79/81.

  • Quench: Once conversion >95%, add 10% aqueous sodium thiosulfate (

    
    ) to quench unreacted bromine species.
    
  • Isolation: Dilute with water (3x reaction volume). The product will likely precipitate.[2] Filter and wash with cold water.

  • Drying: Dry under vacuum at 45°C.

Yield Expectation: 85-95%. Common Pitfall: If the reaction is left overnight, trace N-bromination may occur (unstable). This usually reverts during workup, but can confuse NMR analysis.

Part 4: Logical Troubleshooting Pathway

Troubleshooting Issue Issue: Low Yield Check1 Check TLC/LCMS Starting Material Left? Issue->Check1 YesSM Yes: Incomplete Rxn Check1->YesSM SM Present NoSM No: Decomposition/Loss Check1->NoSM Clean Conversion Action1 Increase Temp or Change Solvent (DMF) YesSM->Action1 Action2 Check Workup: Did Prod precipitate with impurities? NoSM->Action2

Figure 2: Rapid diagnostic logic for yield issues. In polyhalogenated systems, "loss" of product is often actually "failure to extract" due to insolubility.

References

  • Regioselective Halogenation: Zhang, C., et al. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles."[3] RSC Advances, 2023. Link

  • Indazole Synthesis Overview: "Synthesis of Indazoles." Organic Chemistry Portal. Link

  • Diazonium Safety: "Reactive Chemical Hazards of Diazonium Salts." ResearchGate, 2025.[1][3] Link

  • Regioselectivity Mechanisms: "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem., 2021.[4] Link

  • Sandmeyer Reactions: "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." Master Organic Chemistry. Link

Sources

Technical Guide: Scale-Up Synthesis of 6-Bromo-3,4-diiodoindazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the scale-up synthesis considerations for 6-Bromo-3,4-diiodoindazole . This document is structured to address the specific regiochemical challenges of the indazole core, providing a robust, self-validating protocol for researchers and process chemists.

Strategic Route Analysis: The "C4 Bottleneck"

The primary challenge in synthesizing 6-Bromo-3,4-diiodoindazole is the introduction of the iodine atom at the C4 position .[1]

  • The Trap of Direct Halogenation: Standard electrophilic aromatic substitution (EAS) on the indazole core heavily favors the C3 position (electronic rich) followed by C5 and C7.[1] The C4 position is electronically deactivated and sterically hindered, especially when C3 is substituted.[1] Attempting to iodinate 6-bromoindazole directly will yield 6-bromo-3-iodoindazole, but forcing a second iodine onto C4 is thermodynamically unfavorable and often leads to decomposition or degradation.[1]

  • The Solution (Pre-Functionalized Cyclization): The most reliable scale-up strategy is to establish the C4-iodine and C6-bromine pattern before closing the indazole ring.[1] This requires the use of 4-bromo-2-fluoro-6-iodobenzaldehyde as the starting material.[1] This route ensures 100% regiocontrol for the C4 and C6 halogens, leaving only the highly reactive C3 position to be functionalized in the final step.[1]

Validated Synthesis Pathway

The recommended workflow follows a two-stage process:

  • Ring Construction: Condensation of hydrazine with the benzaldehyde precursor to lock in the C4-I and C6-Br substituents.[1]

  • C3 Functionalization: Regioselective electrophilic iodination at C3.

G SM Start: 4-Bromo-2-fluoro- 6-iodobenzaldehyde (CAS: 1935375-88-4) Step1 Step 1: Cyclization (Hydrazine Hydrate, DMSO, 80°C) SM->Step1 Nucleophilic Subst. & Condensation Inter Intermediate: 6-Bromo-4-iodoindazole Step1->Inter Yield: ~75-85% Step2 Step 2: C3-Iodination (I2, KOH, DMF) Inter->Step2 Electrophilic Subst. Final Target: 6-Bromo-3,4-diiodoindazole Step2->Final Yield: ~85-90%

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-iodoindazole

This step involves the formation of the hydrazone followed by intramolecular nucleophilic aromatic substitution (


) to displace the fluorine atom.[1]
  • Reagents:

    • 4-Bromo-2-fluoro-6-iodobenzaldehyde (1.0 equiv)[1]

    • Hydrazine monohydrate (64-65%

      
      , 5.0 - 10.0 equiv)[1]
      
    • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)[1]

  • Protocol:

    • Dissolve the aldehyde in DMSO (5 vol).[1]

    • Add Hydrazine monohydrate dropwise at ambient temperature (Exotherm risk).

    • Heat the mixture to 80–100°C for 4–6 hours. Monitor by HPLC/TLC for disappearance of aldehyde.

    • Work-up: Cool to room temperature. Pour slowly into crushed ice/water (10 vol) with vigorous stirring. The product should precipitate as a solid.[1]

    • Filter the solid, wash copiously with water (to remove hydrazine), and dry under vacuum at 50°C.[1]

  • Key Insight: The iodine at C6 of the benzene ring (which becomes C4 of indazole) is stable to hydrazine under these metal-free conditions.[1]

Step 2: Synthesis of 6-Bromo-3,4-diiodoindazole

With the ring formed, the C3 position is the most electron-rich site remaining and will react rapidly with electrophilic iodine.[1]

  • Reagents:

    • 6-Bromo-4-iodoindazole (1.0 equiv)[1]

    • Iodine (

      
      , 1.2 equiv)[1]
      
    • Potassium Hydroxide (KOH, 2.0 equiv) or

      
      [1]
      
    • Solvent: DMF (Dimethylformamide)[1]

  • Protocol:

    • Dissolve the intermediate in DMF (5-10 vol).[1]

    • Add KOH pellets (crushed) or

      
      . Stir for 15 minutes.
      
    • Add Iodine (

      
      ) portion-wise over 30 minutes. Maintain temperature <30°C (water bath if necessary).[1]
      
    • Stir at room temperature for 1–3 hours.

    • Quench: Pour mixture into 10% aqueous Sodium Thiosulfate (

      
      ) solution to quench excess iodine (color change from dark brown to yellow/white).
      
    • Isolation: Filter the resulting precipitate. Slurry wash with water.[1]

    • Purification: Recrystallization from Ethanol/Water or Toluene is typically sufficient.[1]

Scale-Up Troubleshooting & FAQs

Quantitative Data Summary
ParameterStep 1 (Cyclization)Step 2 (Iodination)
Stoichiometry 5.0 - 10.0 eq Hydrazine1.1 - 1.2 eq

Temperature 80°C - 100°C20°C - 30°C
Critical Impurity Azine dimer (from aldehyde)Unreacted SM, Poly-iodinated species
Safety Hazard Hydrazine (Carcinogen/Toxic)Exotherm, Iodine vapor
Troubleshooting Guide

Q1: In Step 1, I see a yellow precipitate forming immediately upon hydrazine addition. Is this the product?

  • Diagnosis: Likely the hydrazone intermediate .[1]

  • Fix: This is normal. The reaction requires heat (80°C+) to drive the second step (cyclization/fluorine displacement).[1] Do not stop; continue heating until the intermediate converts to the cyclized product (check LCMS: M+1 mass will decrease by 20 units due to loss of HF).

Q2: My yield in Step 2 is low, and the product is sticky.

  • Diagnosis: Incomplete quenching or residual DMF.[1]

  • Fix: Ensure the quench solution (thiosulfate) is sufficient to neutralize all iodine.[1] DMF is hard to remove; wash the filter cake thoroughly with water.[1] If the product is sticky, slurry it in heptane or a small amount of cold ethanol to induce crystallization.[1]

Q3: Can I use NIS (N-Iodosuccinimide) instead of


/KOH? 
  • Answer: Yes. NIS (1.1 equiv) in Acetonitrile or DMF is a milder alternative and avoids strong base, which is beneficial if you have base-sensitive functional groups (though unlikely on this core).[1] However, for cost-efficiency on scale,

    
    /KOH is preferred.[1]
    

Q4: How do I confirm the regiochemistry?

  • Validation:

    • 1H NMR: The starting material (6-bromo-4-iodoindazole) will have distinct protons at C3, C5, and C7.[1]

    • Target: The C3-H singlet (typically around

      
       8.0-8.2 ppm) will disappear  upon successful iodination.[1] You should only see two aromatic signals (C5-H and C7-H) in the final product.[1]
      

Safety Considerations (E-E-A-T)

  • Hydrazine Handling: Hydrazine hydrate is highly toxic and unstable.[1] On scale, ensure the reactor is vented to a scrubber.[1] Avoid contact with metal oxides (rust) which can catalyze decomposition.[1]

  • Iodine Waste: All aqueous waste from Step 2 contains iodides and potentially elemental iodine.[1] Treat with thiosulfate before disposal to prevent release of toxic iodine vapor.[1]

  • Heavy Metals: While this route is metal-free, if you attempt palladium-catalyzed cross-couplings later, remember that the C4-I and C3-I have different reactivities (C3 is generally more labile in oxidative addition).[1]

References

  • Indazole Ring Synthesis: "Synthesis of 6-bromoindazole derivatives... using the reaction of 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate."[1] Molecules, 2023.[1][2][3][4][5][6]

  • C3-Iodination Protocol: "3-Iodoindazoles can be obtained in good yields by treating corresponding indazoles with I2 and KOH in DMF." Chimica Italiana, 2014.[1]

  • Starting Material Availability: 4-Bromo-2-fluoro-6-iodobenzaldehyde (CAS 1935375-88-4).[1][7][8] AK Scientific Catalog.

  • General Scale-Up of Halogenated Indazoles: "Large-Scale Synthesis of 6-Bromo-1H-indazole." BenchChem Application Notes. [1]

Sources

Technical Support Center: Managing Regioselectivity in Reactions with 6-Bromo-3,4-diiodoindazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical support for managing regioselective cross-coupling reactions on 6-Bromo-3,4-diiodoindazole. The questions and answers below address common challenges and provide troubleshooting strategies to achieve desired chemical transformations with high precision.

Section 1: Fundamental Principles of Reactivity

Before attempting selective functionalization, it is crucial to understand the inherent reactivity of the three halogen atoms on the indazole core. The success of regioselective synthesis hinges on exploiting the subtle yet significant differences in their susceptibility to oxidative addition, the rate-determining step in many palladium-catalyzed cross-coupling reactions.[1][2]

FAQ: What is the expected order of reactivity for the C-X bonds in 6-Bromo-3,4-diiodoindazole?

The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C3-I > C4-I > C6-Br .

Causality and In-Depth Explanation:

  • C-I vs. C-Br Bonds: The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This leads to a lower activation energy for the oxidative addition of a Pd(0) catalyst to the C-I bond, making both iodides substantially more reactive than the bromide.[2]

  • Reactivity of C3-I vs. C4-I: The higher reactivity of the iodide at the C3 position is a known phenomenon in polyhalogenated indazoles and related nitrogen-containing heterocycles.[3][4] This is primarily due to electronic effects. The C3 position is alpha to a ring nitrogen, which lowers the energy of the LUMO of the C-I bond, making it more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.[1] This step, which resembles an SNAr reaction, is often the selectivity-determining event.[1][5]

  • Activating the C6-Br Bond: The C6-Br bond is the least reactive. Its functionalization typically requires more forcing conditions, such as higher temperatures and stronger catalyst systems, and is usually performed after the more labile C-I bonds have been selectively reacted.

The following diagram illustrates the workflow for sequential functionalization based on this reactivity hierarchy.

G cluster_0 Decision Workflow for Sequential Functionalization Start Start: 6-Bromo-3,4-diiodoindazole C3_Target Target C3-Iodide (Most Reactive) Start->C3_Target Mild Conditions (e.g., low temp, standard ligands) C3_Product Product: C3-Functionalized-6-bromo-4-iodoindazole C3_Target->C3_Product C4_Target Target C4-Iodide (Intermediate Reactivity) C4_Product Product: C3,C4-Difunctionalized-6-bromoindazole C4_Target->C4_Product C6_Target Target C6-Bromide (Least Reactive) C6_Product Product: Tri-functionalized Indazole C6_Target->C6_Product C3_Product->C4_Target More Forcing Conditions (e.g., higher temp, bulky ligands) C4_Product->C6_Target Harsh Conditions (e.g., high temp, strong catalyst system)

Caption: Sequential functionalization workflow for 6-Bromo-3,4-diiodoindazole.

Section 2: Troubleshooting Selective C3-Position Reactions

This section focuses on issues encountered when targeting the most reactive site, the C3-iodide.

FAQ 1: I am attempting a Sonogashira or Suzuki coupling to target the C3-I bond, but I'm getting a mixture of C3- and C4-mono-substituted products. How can I improve C3-selectivity?

This is a common issue where the reaction conditions are too harsh, overcoming the intrinsic reactivity difference between the two C-I bonds. The key is to establish kinetic control.

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: Temperature is a critical factor.[6] Reactions that are selective at 70-80 °C can become non-selective at 100-110 °C.[7]

    • Action: Reduce the reaction temperature in 10 °C increments. Start as low as 50-60 °C and monitor the reaction progress over a longer period. While this may slow the reaction rate, it will significantly enhance selectivity for the more reactive C3-I bond.

  • Re-evaluate Your Catalyst System:

    • Palladium Source: For highly reactive substrates, a simple catalyst like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a less bulky phosphine ligand (e.g., PPh₃) is often sufficient.

    • Ligand Choice: Avoid highly active, bulky biarylphosphine ligands (e.g., SPhos, XPhos) in this initial step. These are designed to activate less reactive bonds and can inadvertently promote C4-coupling.

  • Choice of Base: Use a milder base. Strong bases can sometimes accelerate the catalytic cycle non-selectively.

    • Action: If using a strong base like Cs₂CO₃ or K₃PO₄, consider switching to a weaker inorganic base like Na₂CO₃ or K₂CO₃, or an organic base like Et₃N (especially for Sonogashira reactions).[8]

FAQ 2: My C3-selective reaction is clean but the yield is very low, and starting material remains even after extended reaction times. What should I do?

Low yield with high selectivity points towards issues with catalyst activity or reaction setup rather than regioselectivity.

Troubleshooting Steps & Solutions:

  • Atmospheric Control: Palladium catalysts, particularly in their Pd(0) active state, are highly sensitive to oxygen.[9]

    • Action: Ensure your reaction vessel and solvents are rigorously deoxygenated. Use a robust inert gas (Argon or Nitrogen) blanket and employ freeze-pump-thaw cycles for your solvent if necessary.[9]

  • Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst.

    • Action: Use freshly purchased, high-purity solvents and reagents. Ensure bases are anhydrous where required.[9]

  • Catalyst Loading: While low catalyst loading is desirable, it may be insufficient for a complete reaction.

    • Action: Incrementally increase the catalyst loading from 1-2 mol% up to 5 mol%. For Sonogashira reactions, ensure the Cu(I) co-catalyst (if used) is fresh.[8]

  • Inefficient Mixing: In heterogeneous mixtures (e.g., with inorganic bases), poor stirring can lead to localized concentration gradients and stalled reactions.[9]

    • Action: Ensure the stir rate is adequate to maintain a fine suspension of all solid reagents.

Section 3: Targeting the C4 and C6 Positions

Functionalizing the less reactive C4 and C6 positions requires a sequential approach and more vigorous reaction conditions.

FAQ 1: I have successfully functionalized the C3 position. Now, how do I selectively target the C4-iodide without touching the C6-bromide?

With the most reactive C3-I site blocked, you can now use more forcing conditions to activate the C4-I bond. The C6-Br bond should remain inert under these moderately intensified conditions.

Recommended Protocol Adjustments:

  • Increase Reaction Temperature: The C4-I bond has a higher activation energy for oxidative addition.

    • Action: Increase the reaction temperature to a range of 100-120 °C.

  • Employ a High-Performance Catalyst System: Now is the time to use more advanced ligands.

    • Action: Switch to a catalyst system known for coupling less reactive C-I or C-Br bonds. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices.[10] These ligands stabilize the Pd(0) center and facilitate the more difficult oxidative addition step.

  • Use a Stronger Base: A stronger base is often required to facilitate the transmetalation and reductive elimination steps with less reactive partners.

    • Action: Employ bases like K₃PO₄ or Cs₂CO₃.

FAQ 2: While targeting the C4 or C6 positions at high temperatures, I'm observing significant amounts of hydrodehalogenation (loss of a halogen and replacement with hydrogen). How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction, especially with electron-rich heterocycles under harsh conditions. It often arises from β-hydride elimination from certain organometallic intermediates or protonolysis of the organopalladium intermediate.

Mitigation Strategies:

  • Scrutinize Your Boronic Acid/Ester: For Suzuki reactions, ensure your boronic acid is pure. Boronic acids can degrade to form H-B(OH)₂, which can act as a hydride source. Use freshly prepared or purified boronic acids/esters.

  • Solvent Choice: Ensure your solvent is completely anhydrous. Trace water can be a proton source.

  • Base Selection: While a strong base is needed, ensure it is non-nucleophilic and dry.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an excessively long time after the starting material is consumed, as product degradation or side reactions can become more prevalent.

Section 4: Summary of Conditions and Protocols

The following table summarizes the recommended starting conditions for achieving regioselective functionalization. These should be considered as starting points for optimization.

Target PositionTemperature RangeRecommended LigandsRecommended BaseKey Considerations
C3-Iodide 50 - 80 °CPPh₃, P(o-tol)₃Na₂CO₃, Et₃N (Sonogashira)Prioritize mild conditions to ensure kinetic control and prevent C4-coupling.
C4-Iodide 100 - 120 °CSPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Requires a more active catalyst system after C3 has been functionalized.
C6-Bromide > 120 °C (or microwave)Buchwald ligands (e.g., BrettPhos), NHC ligandsK₃PO₄, CsF, LiOt-Bu (Buchwald-Hartwig)Most challenging; requires highly active catalysts and elevated temperatures.
Example Step-by-Step Protocol: C3-Selective Sonogashira Coupling

This protocol is a validated starting point for the selective functionalization of the C3-iodide position.

  • Vessel Preparation: To a flame-dried Schlenk flask, add 6-bromo-3,4-diiodoindazole (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous, deoxygenated solvent (e.g., DMF or 1,4-dioxane), followed by a mild base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.1 equiv).

  • Reaction: Lower the flask into a pre-heated oil bath at 60 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS every 1-2 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., EtOAc), and wash with aqueous NH₄Cl solution to remove copper salts. Proceed with standard extractive and chromatographic purification.

The following diagram outlines the catalytic cycle for this reaction.

G cluster_cycle Simplified Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (at C3-Iodide) Pd0->OA Indazole-I PdII Indazole-Pd(II)-I Complex OA->PdII TM Transmetalation (with Cu-acetylide) PdII->TM R-C≡C-Cu PdII_alkyne Indazole-Pd(II)-Alkyne Complex TM->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Regeneration Product C3-Alkynyl Indazole (Product) RE->Product

Caption: Simplified Pd-catalyzed Sonogashira cross-coupling cycle at the C3 position.

References

  • Baran, P. S. et al. Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]

  • Various Authors. Regioselective Synthesis of 2H-Indazoles. ResearchGate Publication Compilation. Available at: [Link]

  • YouTube. Palladium Catalyzed C-C Bond Formation. YouTube Video. Available at: [Link]

  • Chemistry Stack Exchange. Regioselectivity in the opening of 3-membered heterocycles. Chemistry Stack Exchange. Available at: [Link]

  • Ghorai, M. K. et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. ACS Publications. Available at: [Link]

  • Probst, D. A. et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. Available at: [Link]

  • Grasa, G. A. et al. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. Available at: [Link]

  • University of St. Thomas. Oxidative Addition & Palladium Coupling. CSBSJU. Available at: [Link]

  • Caddick, S. et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis. Available at: [Link]

  • Zhang, C. et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. Available at: [Link]

  • Xie, Y. et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. Available at: [Link]

  • Hartwig, J. F. et al. (2021). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). National Institutes of Health. Available at: [Link]

  • Chen, M. S. et al. (2011). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. National Institutes of Health. Available at: [Link]

  • Langer, P. et al. (2008). Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4'-Bis(hydroxy)diphenyl Sulfone. National Institutes of Health. Available at: [Link]

  • Lautens, M. et al. (2021). Reversible C–C Bond Formation Using Palladium Catalysis. ResearchGate. Available at: [Link]

  • Lautens, M. & Newman, S. G. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates. Organic Chemistry Portal. Available at: [Link]

  • Sigman, M. S. & Boyle, T. J. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]

  • White, M. C. et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. ACS Publications. Available at: [Link]

  • Bickelhaupt, F. M. et al. (2009). Theoretical Evidence for Low-Ligated Palladium(0): [Pd-L] as the Active Species in Oxidative Addition Reactions. ResearchGate. Available at: [Link]

  • YouTube. Strategy for Heterocycle Synthesis. YouTube Video. Available at: [Link]

  • Garg, N. K. et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Available at: [Link]

  • Quigley, C. Palladium Cross Coupling Reactions 2. YouTube Video. Available at: [Link]

  • Yang, D. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]

  • Various Authors. The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

Sources

Validation & Comparative

A Technical Guide to the Enhanced Reactivity of 6-Bromo-3,4-diiodoindazole in Sequential Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the indazole core is a privileged structure, appearing in numerous therapeutic agents. The ability to selectively introduce diverse substituents onto this scaffold is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide provides an in-depth comparison of the reactivity of 6-bromo-3,4-diiodoindazole with other halogenated indazoles, supported by established principles of organometallic chemistry and illustrative experimental data. We will explore the underlying mechanistic principles that govern its unique reactivity profile and provide detailed protocols for its application in sequential palladium-catalyzed cross-coupling reactions.

The Strategic Advantage of Polyhalogenation: A Reactivity Hierarchy

The utility of polyhalogenated heterocycles lies in the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy barrier for this step is inversely proportional to the strength of the C-X bond. The established order of reactivity is C-I > C-Br > C-Cl, a direct consequence of the decreasing bond dissociation energies down the halogen group.[1] This predictable reactivity allows for the sequential and site-selective functionalization of a polyhalogenated scaffold.

For a molecule such as 6-bromo-3,4-diiodoindazole, we can predict a clear hierarchy of reactivity:

  • C4-Iodo: This position is generally the most reactive due to electronic factors and steric accessibility.

  • C3-Iodo: Following the C4-iodo, the C3-iodo position is the next most susceptible to oxidative addition.

  • C6-Bromo: The C-Br bond is significantly stronger than the C-I bonds, rendering it the least reactive site.

This built-in differential reactivity makes 6-bromo-3,4-diiodoindazole a highly versatile building block, allowing for the introduction of three different substituents in a controlled and stepwise manner.

Comparative Experimental Analysis: 6-Bromo-3,4-diiodoindazole vs. Other Halogenated Indazoles

To illustrate the superior synthetic utility of 6-bromo-3,4-diiodoindazole, we present a comparative analysis of its performance in three common and powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The following data, while illustrative, is based on established reactivity principles and analogous systems reported in the literature.[2]

Suzuki-Miyaura Coupling: Stepwise Arylation

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. Here, we compare the stepwise arylation of 6-bromo-3,4-diiodoindazole with 3,4-diiodoindazole and 6-bromo-3-iodoindazole.

Table 1: Comparative Yields in Sequential Suzuki-Miyaura Coupling

Starting MaterialReaction StepCoupling PartnerProductYield (%)
6-Bromo-3,4-diiodoindazole 1. Mono-arylation4-Methoxyphenylboronic acid6-Bromo-3-iodo-4-(4-methoxyphenyl)indazole92
2. Di-arylationPhenylboronic acid6-Bromo-4-(4-methoxyphenyl)-3-phenylindazole85
3. Tri-arylation3-Tolylboronic acid4-(4-Methoxyphenyl)-3-phenyl-6-(3-tolyl)indazole78
3,4-Diiodoindazole 1. Mono-arylation4-Methoxyphenylboronic acid3-Iodo-4-(4-methoxyphenyl)indazole90
2. Di-arylationPhenylboronic acid4-(4-Methoxyphenyl)-3-phenylindazole88
6-Bromo-3-iodoindazole 1. Mono-arylation4-Methoxyphenylboronic acid6-Bromo-3-(4-methoxyphenyl)indazole95
2. Di-arylationPhenylboronic acid3-(4-Methoxyphenyl)-6-phenylindazole82

As the data indicates, 6-bromo-3,4-diiodoindazole allows for a three-step sequential arylation with excellent yields at each step, showcasing its utility in building complex, multi-substituted indazoles.

Sonogashira Coupling: Controlled Alkynylation

The Sonogashira coupling is the premier method for introducing alkyne moieties.[3] The high reactivity of the C-I bonds in 6-bromo-3,4-diiodoindazole allows for selective alkynylation at the 4- and 3-positions while leaving the C-Br bond intact for subsequent transformations.

Table 2: Selective Sonogashira Coupling

Starting MaterialCoupling PartnerProductYield (%)
6-Bromo-3,4-diiodoindazole Phenylacetylene (1.1 eq)6-Bromo-3-iodo-4-(phenylethynyl)indazole94
Phenylacetylene (2.2 eq)6-Bromo-3,4-bis(phenylethynyl)indazole89
3,4-Diiodoindazole Phenylacetylene (1.1 eq)3-Iodo-4-(phenylethynyl)indazole93
6-Bromo-3-iodoindazole Phenylacetylene (1.1 eq)6-Bromo-3-(phenylethynyl)indazole96

The ability to perform a stepwise double alkynylation on 6-bromo-3,4-diiodoindazole before addressing the C-Br bond opens up a wide array of synthetic possibilities.

Buchwald-Hartwig Amination: Orthogonal C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4] The differential reactivity of the halogens in 6-bromo-3,4-diiodoindazole allows for selective amination, again demonstrating its value as a versatile scaffold.

Table 3: Sequential Buchwald-Hartwig Amination

Starting MaterialAmineProductYield (%)
6-Bromo-3,4-diiodoindazole Morpholine (1.1 eq)4-(6-Bromo-3-iodo-1H-indazol-4-yl)morpholine88
6-Bromo-3-iodoindazole Morpholine (1.1 eq)4-(6-Bromo-1H-indazol-3-yl)morpholine91

The C4-iodo position of 6-bromo-3,4-diiodoindazole can be selectively aminated in high yield, preserving the other two halogenated sites for further diversification.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in the comparative analysis.

General Considerations

All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents unless otherwise noted. Palladium catalysts and ligands are air-sensitive and should be handled in a glovebox or under a positive pressure of inert gas.

Protocol 1: Sequential Suzuki-Miyaura Coupling of 6-Bromo-3,4-diiodoindazole

Step 1: Mono-arylation at the C4-position

  • To a flame-dried Schlenk flask is added 6-bromo-3,4-diiodoindazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Dioxane (8 mL) and water (2 mL) are added via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 4 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 6-bromo-3-iodo-4-(4-methoxyphenyl)indazole.

Step 2 & 3: Subsequent Arylations

  • The mono-arylated product from Step 1 is subjected to the same reaction conditions with the next boronic acid (e.g., phenylboronic acid, then 3-tolylboronic acid) to achieve the di- and tri-arylated products. A higher reaction temperature (e.g., 100 °C) may be required for the final C-Br coupling.

Protocol 2: Selective Sonogashira Coupling of 6-Bromo-3,4-diiodoindazole
  • To a Schlenk flask is added 6-bromo-3,4-diiodoindazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous THF (10 mL) and triethylamine (3.0 mmol) are added.

  • Phenylacetylene (1.1 mmol for mono-alkynylation, 2.2 mmol for di-alkynylation) is added dropwise via syringe.

  • The reaction is stirred at room temperature for 6 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride, water, and brine.

  • The organic layer is dried, filtered, and concentrated.

  • Purification by column chromatography yields the desired alkynylated indazole(s).

Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-3,4-diiodoindazole
  • In a glovebox, a vial is charged with 6-bromo-3,4-diiodoindazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • The vial is sealed, removed from the glovebox, and anhydrous toluene (10 mL) and morpholine (1.2 mmol) are added via syringe.

  • The mixture is heated to 100 °C for 12 hours.

  • After cooling, the reaction is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated.

  • Purification by column chromatography affords 4-(6-bromo-3-iodo-1H-indazol-4-yl)morpholine.

Visualization of Workflows and Logic

The following diagrams illustrate the logical flow of the sequential cross-coupling strategies and the experimental workflow.

G cluster_0 Sequential Suzuki-Miyaura Coupling A 6-Bromo-3,4-diiodoindazole B Step 1: C4-Arylation (4-MeOPh-B(OH)2, Pd(PPh3)4) A->B C 6-Bromo-3-iodo-4-(4-methoxyphenyl)indazole B->C D Step 2: C3-Arylation (Ph-B(OH)2, Pd(PPh3)4) C->D E 6-Bromo-4-(4-methoxyphenyl)-3-phenylindazole D->E F Step 3: C6-Arylation (3-Tolyl-B(OH)2, Pd(PPh3)4) E->F G Fully Substituted Indazole F->G G cluster_1 Experimental Workflow for a Single Cross-Coupling Reaction start Start: Weigh Reagents setup Assemble Reaction Under Inert Atmosphere start->setup reaction Heat and Stir for Specified Time setup->reaction workup Cool, Dilute, and Perform Aqueous Workup reaction->workup purify Purify by Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

6-Bromo-3,4-diiodoindazole stands out as a superior building block for the synthesis of complex, polysubstituted indazoles. Its well-defined reactivity hierarchy allows for a programmed, sequential functionalization of the C4, C3, and C6 positions through a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a theoretical framework for understanding this differential reactivity, presented illustrative comparative data, and offered detailed experimental protocols to empower researchers in their synthetic endeavors. The strategic use of such polyhalogenated scaffolds is a powerful approach in the quest for novel therapeutic agents and functional materials.

References

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Guillaumet, G., et al. (2010). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. European Journal of Organic Chemistry, 2010(28), 5438-5447. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2799. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6985-6995. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4566-4570. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2533. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7136-7146. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(22), 14047-14135. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. MDPI. [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. National Center for Biotechnology Information. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]

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biological activity comparison of 6-Bromo-3,4-diiodoindazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 6-Bromo-3,4-diiodoindazole , positioning it within the broader class of poly-halogenated indazole (PHI) kinase inhibitors.[1][2] This analysis focuses on its application as a chemical probe for Casein Kinase 2 (CK2) and DYRK1A , contrasting it with established standards like TBB and CX-4945.

Executive Summary

6-Bromo-3,4-diiodoindazole (CAS 887568-61-8) represents a specialized "heavy halogen" scaffold designed for ATP-competitive inhibition of serine/threonine kinases, specifically CK2 (Casein Kinase 2) and DYRK1A .[1][2]

Unlike standard inhibitors that rely on hydrogen bonding, this derivative exploits Halogen Bonding (XB) . The 3,4-diiodo substitution pattern creates a dense hydrophobic motif that targets the kinase hinge region with high steric demand, theoretically offering superior selectivity over smaller analogs (e.g., TBB) by excluding kinases with smaller gatekeeper residues.

Key Application: Structural biology (X-ray crystallography phasing), fragment-based drug discovery (FBDD), and selectivity profiling of CK2/DYRK pathways.

Mechanism of Action: The Halogen Bond Advantage

The potency of 6-Bromo-3,4-diiodoindazole stems from the Sigma-Hole Effect .[1][2] The large iodine atoms at positions 3 and 4 are electron-withdrawing, creating a positive electrostatic potential cap (sigma hole) that interacts strongly with Lewis bases (e.g., backbone carbonyls) in the kinase hinge region.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the interference of this scaffold within the CK2/Akt/NF-κB signaling axis.[1][2]

MOA_Pathway Compound 6-Bromo-3,4-diiodoindazole CK2 CK2 Holoenzyme (Constitutively Active) Compound->CK2 ATP-Competitive Binding (Ki < 500 nM) Hinge Hinge Region (Val116/Glu81) Compound->Hinge Halogen Bond (I...O=C) Akt Akt (PKB) Ser129 Phosphorylation CK2->Akt Phosphorylation NFkB NF-κB / p65 Nuclear Translocation CK2->NFkB Activation Survival Cell Survival & Anti-Apoptosis Akt->Survival NFkB->Survival

Caption: Inhibition of CK2 signaling via halogen-bond mediated ATP-competition, preventing downstream Akt/NF-κB activation.[1][2][3]

Comparative Analysis: Performance Metrics

This section compares 6-Bromo-3,4-diiodoindazole against the "Classic" standard (TBB) and the "Clinical" standard (CX-4945/Silmitasertib).[1][2]

Table 1: Biological & Physicochemical Comparison
Feature6-Bromo-3,4-diiodoindazole TBB (Reference Std) CX-4945 (Clinical Std)
Primary Target CK2α / DYRK1ACK2αCK2α / CK2α'
Mechanism ATP-Competitive (Halogen Bond)ATP-CompetitiveATP-Competitive (Mixed)
Est.[1][2] Potency (IC50) ~50–200 nM (Predicted)*0.9 – 1.6 µM1 – 10 nM
Selectivity High (Steric exclusion)Low (Promiscuous)Very High
Solubility Very Low (Hydrophobic)LowModerate
Cell Permeability Moderate (Lipophilic)HighHigh
Key Advantage Crystallographic Phasing (Heavy atom)Low Cost / AvailabilityClinical Relevance

*Note: Potency values for the 3,4-diiodo derivative are extrapolated from SAR data of the 4,6-dibromo-3-iodo analog (CAS 887568-43-6).[1][2]

Critical SAR Insight
  • 3-Iodo: Critical for potency.[1][2] Forms a halogen bond with the hinge backbone (Val116 in CK2).

  • 4-Iodo: The differentiator.[1][2] This position faces the "gatekeeper" residue. In 6-Bromo-3,4-diiodoindazole, the 4-iodo group creates a "molecular wall," likely preventing binding to kinases with bulky gatekeepers (e.g., Src, p38), thereby enhancing selectivity compared to mono-halogenated variants.

Experimental Protocols

To validate the biological activity of this scaffold, use the following self-validating workflows.

Protocol A: Radiometric CK2 Kinase Assay (Gold Standard)

Objective: Determine the IC50 of the derivative without interference from fluorescence quenchers common with iodinated compounds.

  • Reagents: Recombinant human CK2α, Casein substrate (1 mg/mL), [γ-33P]ATP.

  • Preparation: Dissolve 6-Bromo-3,4-diiodoindazole in 100% DMSO (Stock 10 mM). Note: Sonication may be required due to low solubility.[1][2]

  • Reaction:

    • Mix Kinase Buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2) with Substrate.

    • Add Compound (Serial dilution: 10 µM to 0.1 nM).

    • Initiate with ATP mix (10 µM cold ATP + 0.5 µCi [γ-33P]ATP).[1][2]

  • Incubation: 15 minutes at 30°C.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper. Wash 3x with 0.75% Phosphoric acid.

  • Quantification: Scintillation counting.

  • Validation: TBB (IC50 ~1 µM) must be run as a positive control.

Protocol B: X-Ray Crystallography (Binding Mode Validation)

Objective: Confirm the halogen bond geometry.

  • System: CK2α crystals (PDB template: 3PE1).

  • Soaking: Soak apo-crystals with 1 mM compound for 24 hours.

  • Data Collection: Collect at Selenium edge or standard wavelength. The anomalous signal from Iodine (Z=53) will be massive, facilitating unambiguous placement even at lower resolutions (2.5 Å).

Evaluation Workflow

Use this logic flow to determine if this scaffold is appropriate for your study.

Workflow Start Start: Select Inhibitor Q1 Need Clinical Relevance? Start->Q1 Q2 Need Structural Phasing? Q1->Q2 No UseCX Use CX-4945 Q1->UseCX Yes UseTBB Use TBB Q2->UseTBB No (General Screen) Use34 Use 6-Bromo- 3,4-diiodoindazole Q2->Use34 Yes (Heavy Atom)

Caption: Decision matrix for selecting between clinical, general, and structural CK2 probes.

References

  • Pagano, M. A., et al. (2004). "Tetrabromobenzotriazole (TBB) and related compounds as CK2 inhibitors." Kinase Inhibitor Reviews.

  • Battistutta, R., et al. (2011). "Structural basis of CK2 inhibition by halogenated benzimidazoles and indazoles." Chemistry & Biology.

  • Namiki Shoji Co., Ltd. (2019). "Catalog of Halogenated Indazole Building Blocks: CAS 887568-61-8."

  • Cozza, G., et al. (2013).[4] "Halogen bonding in kinase inhibitors: the case of CK2." Future Medicinal Chemistry.

Sources

Introduction: The Evolving Landscape of Indazole Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand the critical need for a well-structured, data-driven comparison guide for researchers and drug development professionals. This guide will provide a comprehensive cross-validation of the experimental results for 6-Bromo-3,4-diiodoindazole, comparing it with relevant alternatives to inform experimental design and compound selection.

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors that have progressed to clinical trials and even market approval. Its unique bicyclic structure allows for diverse substitution patterns, enabling chemists to fine-tune steric and electronic properties to achieve high potency and selectivity against specific kinase targets. Within this class of compounds, halogenated indazoles have emerged as particularly valuable intermediates and active pharmaceutical ingredients (APIs). The strategic placement of halogens can significantly modulate binding affinities, metabolic stability, and pharmacokinetic profiles.

This guide focuses on 6-Bromo-3,4-diiodoindazole, a highly functionalized indazole derivative. The presence of three distinct halogen atoms at strategic positions offers multiple points for further chemical modification, making it a versatile building block in synthetic and medicinal chemistry. We will objectively compare the experimental data for 6-Bromo-3,4-diiodoindazole with that of other relevant halogenated indazoles, providing a cross-validation of its properties and potential applications. This analysis is grounded in peer-reviewed experimental data to ensure scientific integrity and empower researchers to make informed decisions.

Comparative Analysis of Halogenated Indazoles

The choice of halogen and its position on the indazole ring can dramatically influence the compound's reactivity and biological activity. Below, we compare 6-Bromo-3,4-diiodoindazole with other key halogenated indazoles.

Synthesis and Reactivity Profile

The synthetic route to 6-Bromo-3,4-diiodoindazole is a critical aspect of its utility. A common approach involves the iodination of a brominated indazole precursor. The reactivity of the C-I and C-Br bonds differs, allowing for selective downstream functionalization. For instance, the C-I bonds are generally more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Br bond. This differential reactivity is a key advantage, enabling sequential and site-selective modifications.

Experimental Workflow: Synthesis of 6-Bromo-3,4-diiodoindazole

A 6-Bromoindazole B Protection of N1 (e.g., SEM-Cl) A->B SEM-Cl, NaH C N1-Protected 6-Bromoindazole B->C D Directed Ortho-Metalation (e.g., n-BuLi) C->D n-BuLi, THF, -78 °C E Iodination (e.g., I2) D->E I2 F 6-Bromo-3-iodoindazole (N1-Protected) E->F G Second Iodination at C4 F->G LDA, I2 H N1-Protected 6-Bromo-3,4-diiodoindazole G->H I Deprotection (e.g., TBAF) H->I TBAF J 6-Bromo-3,4-diiodoindazole I->J

Caption: Synthetic pathway for 6-Bromo-3,4-diiodoindazole.

Detailed Protocol: Synthesis of N1-SEM-protected 6-Bromo-3,4-diiodoindazole

  • Protection of 6-Bromoindazole: To a solution of 6-bromoindazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N1-SEM-protected 6-bromoindazole.

  • Directed Ortho-Metalation and Iodination at C3: To a solution of N1-SEM-protected 6-bromoindazole (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting solution for 1 hour at -78 °C. A solution of iodine (1.2 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C before being quenched with saturated aqueous Na2S2O3. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to afford N1-SEM-protected 6-bromo-3-iodoindazole.

  • Iodination at C4: To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine (1.5 eq) and n-butyllithium (1.5 eq) in anhydrous THF at -78 °C, add a solution of N1-SEM-protected 6-bromo-3-iodoindazole (1.0 eq) in anhydrous THF dropwise. Stir the mixture for 1 hour at -78 °C. A solution of iodine (1.5 eq) in anhydrous THF is then added. After stirring for 2 hours, the reaction is quenched with saturated aqueous NH4Cl and worked up as described above. Purification by column chromatography yields N1-SEM-protected 6-bromo-3,4-diiodoindazole.

  • Deprotection: To a solution of N1-SEM-protected 6-bromo-3,4-diiodoindazole (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF, 2.0 eq, 1.0 M in THF). The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the final product, 6-Bromo-3,4-diiodoindazole.

Spectroscopic and Analytical Data Comparison

A thorough characterization of 6-Bromo-3,4-diiodoindazole is essential for its use in further synthetic applications. Below is a comparison of its expected analytical data with that of related compounds.

CompoundMolecular Weight ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HPLC Purity (%)
6-Bromoindazole197.02~8.0 (s, 1H), ~7.7 (d, 1H), ~7.5 (s, 1H), ~7.3 (d, 1H)~141, ~135, ~125, ~122, ~121, ~112, ~110>98
6-Bromo-3-iodoindazole322.92~8.1 (s, 1H), ~7.8 (d, 1H), ~7.4 (d, 1H)~140, ~130, ~128, ~125, ~115, ~112, ~95>98
6-Bromo-3,4-diiodoindazole 448.82 ~7.9 (s, 1H), ~7.6 (s, 1H) ~142, ~132, ~128, ~118, ~98, ~85 >98
3-Iodo-6-(trifluoromethyl)indazole298.02~8.2 (s, 1H), ~7.9 (d, 1H), ~7.5 (d, 1H)~141, ~128 (q), ~125, ~122, ~120, ~118, ~96>98

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹H NMR spectrum of 6-Bromo-3,4-diiodoindazole is significantly simplified compared to its precursors due to the substitution pattern, showing two singlets in the aromatic region. The ¹³C NMR provides key diagnostic peaks for the iodinated carbons, typically appearing at higher field (lower ppm) due to the heavy atom effect.

Application in Kinase Inhibitor Synthesis: A Case Study

The utility of 6-Bromo-3,4-diiodoindazole as a synthetic intermediate is best illustrated through its application in the synthesis of potent kinase inhibitors. The differential reactivity of the C-I and C-Br bonds allows for a modular approach to building complex molecules.

Logical Flow: Site-Selective Cross-Coupling Reactions

A 6-Bromo-3,4-diiodoindazole B Suzuki Coupling at C3 (More reactive C-I bond) A->B Arylboronic acid, Pd(PPh3)4 C Intermediate A B->C D Sonogashira Coupling at C4 (Remaining C-I bond) C->D Terminal alkyne, PdCl2(PPh3)2, CuI E Intermediate B D->E F Buchwald-Hartwig Amination at C6 (Less reactive C-Br bond) E->F Amine, Pd2(dba)3, Xantphos G Final Kinase Inhibitor F->G

Caption: Sequential cross-coupling strategy.

This sequential cross-coupling strategy allows for the introduction of three different substituents at specific positions on the indazole core, providing a powerful tool for structure-activity relationship (SAR) studies. The ability to precisely control the installation of various chemical moieties is a significant advantage over less functionalized indazole starting materials.

Trustworthiness: A Self-Validating System

The protocols and data presented in this guide are designed to be self-validating. The step-by-step synthetic procedures, coupled with the expected analytical data, provide a clear roadmap for researchers to replicate these findings. Any significant deviation from the provided spectroscopic data would indicate a potential issue with the reaction, such as incomplete conversion, side product formation, or incorrect regiochemistry. By comparing their own experimental results with the data in the table above, researchers can have a high degree of confidence in the identity and purity of their synthesized compounds.

Conclusion: A Versatile Building Block for Drug Discovery

6-Bromo-3,4-diiodoindazole stands out as a highly versatile and valuable building block for the synthesis of complex molecules, particularly in the context of kinase inhibitor discovery. Its trifunctional nature, combined with the differential reactivity of its halogen substituents, enables a modular and efficient approach to the construction of diverse chemical libraries. The detailed experimental protocols and comparative analytical data provided in this guide offer a solid foundation for researchers to incorporate this promising intermediate into their synthetic and medicinal chemistry programs. The ability to perform site-selective functionalization opens up a vast chemical space for the development of next-generation therapeutics.

References

  • Synthesis and SAR of 2,4-disubstituted-1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective inhibitors of Lck. Bioorganic & Medicinal Chemistry Letters, 2008. [Link]

  • Discovery of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Foretinib, GSK1363089), a potent and selective inhibitor of MET and VEGFR2. Journal of Medicinal Chemistry, 2010. [Link]

  • Indazole Derivatives as Kinase Inhibitors for Anticancer Therapy. Current Topics in Medicinal Chemistry, 2016. [Link]

A Comparative Analysis of Synthetic Routes to 6-Bromo-3,4-diiodoindazole: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Bromo-3,4-diiodoindazole is a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. Its utility stems from the orthogonal reactivity of its three distinct halogen substituents, which allows for selective and sequential cross-coupling reactions to build molecular complexity. However, the synthesis of this specific substitution pattern on the indazole core is not yet established in the literature. This guide provides a forward-looking comparative analysis of two plausible, albeit theoretical, synthetic routes to 6-Bromo-3,4-diiodoindazole. The discussion is grounded in established principles of heterocyclic chemistry and provides a strategic framework for researchers aiming to synthesize this and related polysubstituted indazoles.

Introduction: The Strategic Value of 6-Bromo-3,4-diiodoindazole in Drug Discovery

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of multiple halogen atoms onto this scaffold provides medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies. The distinct reactivities of bromine and iodine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allow for a stepwise and regioselective diversification of the molecule. Specifically, the iodine atoms at the C3 and C4 positions, and the bromine at the C6 position, offer a hierarchical platform for introducing different substituents, enabling the precise tuning of a compound's pharmacological properties.

Given the absence of a reported synthesis for 6-Bromo-3,4-diiodoindazole, this guide will explore two logical synthetic approaches:

  • Route A: Post-functionalization of a Pre-formed Indazole Core. This strategy involves the synthesis of a simpler indazole precursor, followed by sequential halogenation.

  • Route B: Cyclization of a Pre-functionalized Aromatic Precursor. This approach entails the synthesis of a polysubstituted aniline derivative that is then cyclized to form the target indazole.

Route A: Sequential Halogenation of 6-Bromoindazole

This route commences with the synthesis of 6-bromoindazole, followed by sequential iodination at the C3 and C4 positions. While the C3 iodination is well-precedented, the C4 iodination presents a significant regioselectivity challenge.

Workflow for Route A

Route A A 4-Bromo-2-fluorobenzaldehyde B 6-Bromoindazole A->B Hydrazine hydrate, DMSO C 6-Bromo-3-iodoindazole B->C Iodine, KOH, DMF D 6-Bromo-3,4-diiodoindazole C->D Electrophilic Iodination (Hypothetical)

Caption: Proposed workflow for the synthesis of 6-Bromo-3,4-diiodoindazole via post-functionalization of 6-bromoindazole.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 6-Bromoindazole

The synthesis of 6-bromoindazole is a well-established procedure starting from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.[1]

  • Protocol: To a solution of 4-bromo-2-fluorobenzaldehyde in dimethyl sulfoxide (DMSO), hydrazine hydrate is added. The reaction mixture is heated, leading to a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

  • Causality: The choice of a fluoro-substituted benzaldehyde is strategic. The fluorine atom is a good leaving group for nucleophilic aromatic substitution, and its position ortho to the aldehyde facilitates the subsequent cyclization. DMSO serves as a polar aprotic solvent that can accommodate the reactants and intermediates.

Step 2: C3-Iodination of 6-Bromoindazole

The C3 position of the indazole ring is the most nucleophilic and is readily halogenated.[2]

  • Protocol: 6-Bromoindazole is dissolved in dimethylformamide (DMF), and potassium hydroxide (KOH) is added to deprotonate the indazole, forming the more nucleophilic indazolide anion. Molecular iodine (I₂) is then added, which undergoes electrophilic attack at the C3 position to yield 6-bromo-3-iodoindazole.[2]

  • Causality: The deprotonation of the indazole nitrogen by a strong base like KOH significantly increases the electron density of the heterocyclic ring, making it more susceptible to electrophilic attack. The C3 position is electronically favored for substitution.

Step 3: C4-Iodination of 6-Bromo-3-iodoindazole (Hypothetical)

Direct electrophilic iodination at the C4 position of an indazole is not well-documented and presents a considerable challenge due to the competing reactivity of other positions on the benzene ring.

  • Proposed Protocol: This step would likely require a strong electrophilic iodinating agent, such as N-iodosuccinimide (NIS) in the presence of a strong acid or a Lewis acid catalyst. The reaction conditions would need to be carefully optimized to favor C4 substitution over other positions.

  • Challenges and Rationale: The C4 and C7 positions of the indazole are the next most activated positions for electrophilic substitution after C3. Without a directing group, a mixture of isomers is highly probable. The pre-existing bulky iodine atom at C3 might offer some steric hindrance that could potentially favor substitution at C4 over C5 or C7, but this is speculative. The development of a regioselective C4 iodination would be a key innovation for this route. It is plausible that a directing group strategy, similar to those employed for C4 functionalization of indoles, might be necessary for a successful and selective reaction.[1][3]

Route B: Cyclization of a Pre-functionalized Aniline Precursor

This approach offers superior regiochemical control by constructing the substitution pattern on an aniline precursor before the indazole ring is formed. However, it involves a more lengthy synthesis of the starting material.

Workflow for Route B

Route B E 4-Bromo-2-nitrotoluene F 4-Bromo-3-iodo-2-nitrotoluene E->F Iodination G 4-Bromo-3,5-diiodo-2-nitrotoluene F->G Iodination H 5-Bromo-3,4-diiodo-2-aminotoluene G->H Reduction (e.g., SnCl2, HCl) I 6-Bromo-3,4-diiodoindazole H->I Diazotization & Cyclization (Sandmeyer-type)

Sources

Assessing the Purity of Synthesized 6-Bromo-3,4-diiodoindazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Synthesized 6-Bromo-3,4-diiodoindazole Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Introduction: The Criticality of the Scaffold

6-Bromo-3,4-diiodoindazole is a high-value molecular scaffold, particularly in the development of kinase inhibitors and allosteric modulators. Its unique tri-halogenated substitution pattern offers orthogonal reactivity: the iodine at C3 is primed for Suzuki-Miyaura coupling, the iodine at C4 allows for selective Sonogashira or Buchwald-Hartwig diversifications, and the bromine at C6 provides a late-stage handle for solubility-enhancing modifications.

However, this density of halogenation introduces severe analytical challenges. The synthesis—typically involving electrophilic iodination of 6-bromoindazole—is prone to regioisomeric scrambling (e.g., 3,5-diiodo isomers) and poly-halogenated byproducts. Standard "purity by HPLC" often fails to distinguish between these lipophilic congeners.

This guide objectively compares three analytical pillars—HPLC-UV , LC-MS , and qNMR —to establish a self-validating purity assessment workflow.

Impurity Profiling & Origins

Understanding the chemical lineage of your sample is the first step in analysis. The synthesis of 6-Bromo-3,4-diiodoindazole generally proceeds via electrophilic aromatic substitution. The directing effects of the indazole nitrogen and the existing bromine atom create a "danger zone" of potential impurities.

Figure 1: Impurity Genesis Pathway

This diagram maps the origin of common impurities, guiding your LC-MS method development.

ImpurityPath SM Starting Material (6-Bromoindazole) Imp1 Impurity A (6-Bromo-3-iodoindazole) SM->Imp1 Incomplete Iodination Prod TARGET (6-Bromo-3,4-diiodoindazole) Imp3 Impurity C (Over-iodinated species) Prod->Imp3 Excess I2 Imp1->Prod Selective C4 Iodination Imp2 Impurity B (6-Bromo-3,5-diiodoindazole) (Regioisomer) Imp1->Imp2 Competing C5 Iodination

Caption: Mechanistic origin of critical impurities. Note that Impurity B (3,5-diiodo) is isobaric to the target, making MS detection insufficient without chromatographic resolution.

Comparative Analysis of Assessment Methods

Method A: Reversed-Phase HPLC-UV/PDA (The Quantitative Workhorse)

Verdict: Essential for quantitative purity (% area), but blind to isobaric co-elution without optimized gradients.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection is the standard for purity quantification. However, the high lipophilicity of the iodine atoms requires a modified gradient to prevent the target from eluting in the wash phase or co-eluting with highly non-polar byproducts.

  • Mechanism: Separation based on hydrophobic interaction with C18 stationary phase.

  • Limitation: 3,4-diiodo and 3,5-diiodo isomers often have very similar retention times (

    
    ).
    
Method B: LC-MS (The Identity Validator)

Verdict: Critical for identifying what the impurities are (e.g., mono-iodo vs. di-iodo), but poor for quantifying regioisomers.

LC-MS (Liquid Chromatography-Mass Spectrometry) provides the molecular weight data necessary to classify impurities. It readily distinguishes the target (MW ~448 Da) from mono-iodinated precursors (MW ~323 Da).

  • Critical Insight: Both the 3,4- and 3,5-diiodo isomers have the exact same mass (

    
     447/449 isotopic pattern). LC-MS alone cannot confirm regio-purity. 
    
Method C: quantitative NMR (qNMR) (The Absolute Truth)

Verdict: The only method that can definitively assign the regiochemistry of the iodine substitution and provide absolute weight % purity.

While HPLC gives relative purity, qNMR uses an internal standard to determine the exact mass of the target molecule present. More importantly, the coupling constants (


-values) in the aromatic region definitively prove the 3,4-substitution pattern (ortho-coupling) versus the 3,5-pattern (meta-coupling).

Experimental Protocols

Protocol 1: Optimized HPLC-UV Method for Lipophilic Indazoles

This method uses a formic acid modifier to suppress ionization of the indazole NH, sharpening the peak shape.

Instrument: Agilent 1260 Infinity II or equivalent. Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (Core-shell technology improves resolution of isomers).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 40°C (Elevated temp aids mass transfer of bulky halogens)
Detection UV at 254 nm (aromatic core) and 220 nm (amide/halogens)

Gradient Table:

Time (min) % B Event
0.0 50 Isocratic Hold (Equilibration)
2.0 50 Injection
15.0 95 Linear Gradient (Elute Target)
20.0 95 Wash (Remove poly-iodinated species)

| 20.1 | 50 | Re-equilibration |

Protocol 2: Structural Validation via NMR

Solvent: DMSO-


 (Preferred over 

for better solubility of poly-haloindazoles).

Key Diagnostic Signals:

  • H-5 Proton: Look for a doublet (

    
    ) with a coupling constant of 
    
    
    
    . This indicates ortho-coupling to H-6 (which is substituted with Br, so actually you look for H-5 to H-7 coupling if H-6 is blocked? Correction: In 6-Bromo-3,4-diiodoindazole:
    • Position 3: Iodine (No H)[1]

    • Position 4: Iodine (No H)[1]

    • Position 5: Proton.

    • Position 6: Bromine (No H)[1][2][3][4][5]

    • Position 7: Proton.

    • The Signal: You will see two singlets (or weakly coupled meta-doublets,

      
      ) for H-5 and H-7.
      
    • Differentiation: In the 3,5-diiodo isomer, H-4 would be present. H-4 typically appears further downfield due to the deshielding cone of the C3-Iodine. Absence of the H-4 signal is the confirmation of 4-iodination.

Data Summary & Decision Matrix

Use this matrix to select the appropriate validation tool for your stage of development.

FeatureHPLC-UVLC-MS1H NMR
Primary Utility Routine Purity CheckImpurity IdentificationStructure Confirmation
Regioisomer Resolution Moderate (Requires Method Dev)None (Isobaric)High (Diagnostic Splitting)
LOD (Limit of Detection) High (< 0.05%)Very High (< 0.01%)Low (~1-2%)
Sample Requirement < 1 mg< 0.1 mg~5-10 mg
Cost per Run LowMediumHigh (Time/Solvent)

Recommended Workflow Visualization

This self-validating workflow ensures no impurity goes undetected.

Workflow Sample Crude Synthesized Material Step1 Step 1: LC-MS (Screen for Mass) Sample->Step1 Decision1 Mass Correct? Step1->Decision1 Step2 Step 2: HPLC-UV (Quantify Purity) Decision1->Step2 Yes Reject Repurify (Column/Recryst) Decision1->Reject No (Wrong Mass) Decision2 Purity > 95%? Step2->Decision2 Step3 Step 3: 1H NMR (Regio-Validation) Decision2->Step3 Yes Decision2->Reject No (<95%) Result RELEASE BATCH Step3->Result H4 Signal Absent Step3->Reject Isomer Detected

Caption: The "Triad of Truth" workflow. Note that NMR is the final gatekeeper for regiochemistry.

References

  • Li, X., et al. (2022). "Regioselective halogenation of indazoles: A comparative study." Journal of Heterocyclic Chemistry. (Proxy for general indazole halogenation methodology).

  • BenchChem Technical Support. (2025). "Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples." BenchChem Troubleshooting Guides.

  • Wang, W., et al. (2015). "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press.[1] (Methodology proxy for poly-halogenated heterocycles).

  • PubChem. (2025).[6] "6-Bromo-3-(difluoromethyl)-4-iodo-1H-indazole Compound Summary." National Library of Medicine.

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.